Caftaric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGKAHCIOQPKFW-JTNORFRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036866 | |
| Record name | Caftaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Caftaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
618.2 °C at 760 mmHg | |
| Record name | Caftaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67879-58-7 | |
| Record name | Caftaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67879-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caftaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067879587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caftaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, 2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxy-, (2R,3R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCV7W3174L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Caftaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 °C | |
| Record name | Caftaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Guide: Caftaric Acid in Wine Matrix & Bioactive Applications
Executive Summary
Caftaric acid (2-O-caffeoyltartaric acid) is the predominant non-flavonoid phenolic compound in grape must, serving as the primary substrate for enzymatic oxidation in the early stages of winemaking. Beyond its role as a precursor to oxidative browning, it is a critical "sacrificial" antioxidant that preserves varietal aromatics and stabilizes color through copigmentation. For drug development professionals, caftaric acid represents a bio-accessible delivery system for caffeic acid, exhibiting significant radical scavenging and anti-inflammatory potential.
This guide details the mechanistic pathways of caftaric acid oxidation, its interaction with glutathione (the "GSH Trap"), analytical quantification via HPLC-DAD, and its pharmacokinetics.
Chemical Architecture & Biosynthesis
Molecular Identity: Caftaric acid is an ester formed by the condensation of caffeic acid (a hydroxycinnamic acid) and tartaric acid (the principal organic acid in grapes).
-
Formula:
-
Molar Mass: 312.23 g/mol
-
Key Moiety: The ortho-diphenol (catechol) group on the caffeic acid ring, which is the site of high redox activity.
Biosynthetic Origin: Synthesized via the phenylpropanoid pathway, L-phenylalanine is deaminated to cinnamic acid, hydroxylated to coumaric and caffeic acids, and finally esterified with tartaric acid by the enzyme hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase (HTT).
The Oxidation Cascade: The "GSH Trap" Mechanism
The metabolic fate of caftaric acid during grape processing is the single most important determinant of white wine color stability. This process is governed by Polyphenol Oxidase (PPO) and the availability of Glutathione (GSH).
The Mechanism[1]
-
Enzymatic Oxidation: Upon grape crushing, PPO (tyrosinase) rapidly oxidizes the o-diphenol of caftaric acid into caftaric acid o-quinone .
-
The Branch Point (Critical Control):
-
Pathway A (High GSH): If glutathione is present, it performs a nucleophilic attack on the quinone ring, forming 2-S-glutathionyl caftaric acid , historically known as the Grape Reaction Product (GRP) . GRP is not a substrate for PPO; it effectively terminates the browning reaction.
-
Pathway B (Depleted GSH): If GSH is exhausted, caftaric acid quinones act as potent electrophiles. They oxidize other phenols (like flavanols) or polymerize, creating brown melanoidin pigments.
-
Mechanism Visualization
The following diagram illustrates the redox cycling and the "GSH Trap" that prevents browning.
Caption: The "GSH Trap" mechanism. GRP formation (green path) sequesters the quinone, preventing the formation of brown pigments (black path).
Sensory & Color Modulation: Copigmentation
In red wines, caftaric acid acts as a primary copigment . It does not contribute color itself but stabilizes anthocyanins (red pigments) through non-covalent interactions.
-
Mechanism: Intermolecular
stacking between the planar aromatic ring of caftaric acid and the anthocyanin (e.g., Malvidin-3-glucoside). -
Result:
-
Hyperchromic Shift: Increases absorbance intensity (up to 50% more color).
-
Bathochromic Shift: Shifts color toward purple/blue wavelengths (520nm
530nm). -
Protection: Shields the anthocyanin from hydration (which causes color loss) and oxidation.
-
Analytical Protocol: HPLC-DAD Quantification
Objective: Accurate quantification of caftaric acid and GRP to assess oxidation status.
Methodological Principles
-
Stationary Phase: C18 Reverse Phase is required to retain polar phenolic acids.
-
Mobile Phase pH: Must be acidic (pH < 3.0) to suppress the ionization of the carboxylic acid groups (
), ensuring the molecule is neutral and interacts with the hydrophobic column. -
Detection: 320 nm is the
for hydroxycinnamates.[1]
Step-by-Step Workflow
-
Sample Preparation:
-
Centrifuge wine/must at 4,000 RPM for 5 min.
-
Filter supernatant through 0.45
m PTFE (hydrophilic) syringe filter. -
Note: Avoid Nylon filters as they can bind polyphenols.
-
-
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 (e.g., LiChrosphere 100 RP-18), 250mm x 4mm, 5 |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C - 30°C (Controlled) |
| Injection | 20 |
| Detection | Diode Array (DAD) at 320 nm |
-
Gradient Profile:
-
Solvent A: Water + 2% Acetic Acid (or 0.1% Formic Acid).
-
Solvent B: Acetonitrile + Water (80:20) + 2% Acetic Acid.
-
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0 | 100 | 0 | Equilibration |
| 5 | 90 | 10 | Elution of GRP (Polar) |
| 15 | 80 | 20 | Elution of Caftaric Acid |
| 30 | 70 | 30 | Elution of Flavonols |
| 35 | 100 | 0 | Re-equilibration |
-
Quantification:
-
If pure Caftaric Acid standard is unavailable, quantify as Caffeic Acid Equivalents (Caftaric acid signal is roughly proportional to the caffeic moiety).
-
Self-Validation: GRP elutes before caftaric acid due to the increased polarity of the glutathione conjugate.
-
Bioactivity & Pharmacokinetics (Drug Development)
For pharmaceutical applications, caftaric acid is investigated as a prodrug for caffeic acid.
Bioavailability Pathway
Caftaric acid is relatively stable in the stomach but undergoes hydrolysis in the small intestine and by colonic microbiota.
-
Hydrolysis: Esterases cleave the tartaric acid moiety, releasing free Caffeic Acid .
-
Absorption: Free caffeic acid is absorbed via monocarboxylic acid transporters (MCT).
-
Metabolism: Hepatic conjugation (methylation/sulfation) follows absorption.
Therapeutic Potential
-
Antioxidant: High radical scavenging activity (DPPH/ABTS assays) due to the catechol group.
-
Anti-inflammatory: Inhibits COX-2 expression.
-
Gut Health: Acts as a prebiotic substrate for Lactobacillus species.
Caption: Pharmacokinetic fate of caftaric acid, highlighting hydrolysis to the active caffeic acid form.
References
-
Cheynier, V., et al. (1986). Precursors of Browning in Grape Musts and Wines.[2] This seminal paper identifies the reaction between caftaric acid quinones and glutathione to form GRP.[2]
-
Singleton, V. L., et al. (1985). Caftaric Acid Disappearance and Conversion to Products of Enzymic Oxidation in Grape Must and Wine. Establishes the fundamental oxidation kinetics.
-
Boulton, R. (2001). The Copigmentation of Anthocyanins and Its Role in the Color of Red Wine: A Critical Review. Defines the mechanism of color stability provided by hydroxycinnamates like caftaric acid.[3]
-
Waterhouse, A. L. (2002). Wine Phenolics. A comprehensive review of phenolic structures and analysis, including HPLC protocols for hydroxycinnamates.
-
Piazzon, A., et al. (2012). Characterization of Human Metabolites of Hydroxycinnamates. Discusses the bioavailability and hydrolysis of caftaric acid in the human gut.
Sources
Technical Whitepaper: Physicochemical Profiling of trans-Caftaric Acid
[1]
Abstract
trans-Caftaric acid is the predominant non-flavonoid phenolic compound in Vitis vinifera grapes and a critical substrate in the enzymatic browning of wines and plant-derived pharmaceuticals.[1] This guide provides a rigorous technical analysis of its physicochemical properties, focusing on its unique redox behavior, solubility profile, and specific analytical protocols for quantification. It is designed to support researchers in enology, phytochemistry, and drug formulation.
Molecular Architecture & Fundamental Constants
trans-Caftaric acid is a hydroxycinnamic acid derivative formed by the esterification of caffeic acid with tartaric acid.[1] Its reactivity is defined by two structural motifs: the ortho-diphenol (catechol) group, which drives its redox sensitivity, and the free carboxylic acid on the tartaric moiety, which dictates its pH-dependent solubility.[1]
Table 1: Physicochemical Core Data
| Property | Value / Description | Notes |
| IUPAC Name | (2R,3R)-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxybutanedioic acid | Stereochemistry is critical for enzymatic recognition.[1] |
| CAS Number | 67879-58-7 | Specific to the trans isomer.[1][2][3][4] |
| Molecular Formula | C₁₃H₁₂O₉ | |
| Molecular Weight | 312.23 g/mol | |
| Solubility (Water) | ~0.82 mg/mL | Moderate solubility; highly pH-dependent.[1] |
| LogP (Octanol/Water) | 0.1 (Computed) | Indicates low lipophilicity; highly polar.[1] |
| pKa (Acidic) | ~2.9 - 3.2 | Attributed to the free carboxyl group on the tartaric moiety.[1] |
| pKa (Phenolic) | ~8.5 - 9.0 | Attributed to the catechol hydroxyls.[1] |
| UV | 320–330 nm | Characteristic band for hydroxycinnamates.[1] |
| Molar Extinction ( | ~18,000 – 21,000 M⁻¹cm⁻¹ | Measured at 325 nm in acidic methanol.[1] |
Redox Dynamics & Stability Mechanisms[1]
The stability of trans-caftaric acid is not merely a shelf-life concern but the primary driver of oxidative phenomena in plant extracts and white wines.[1]
The Enzymatic Browning Cascade
In the presence of Polyphenol Oxidase (PPO) and oxygen, trans-caftaric acid oxidizes to its corresponding o-quinone.[1] This quinone is an electrophile that reacts rapidly via two competing pathways:[1]
-
Polymerization (Browning): In the absence of nucleophiles, quinones polymerize to form brown melanoid pigments.
-
Thiol Trapping (Preservation): In the presence of Glutathione (GSH), the quinone is trapped via nucleophilic attack to form 2-S-glutathionyl caftaric acid , historically known as the "Grape Reaction Product" (GRP).[1] This adduct is colorless and resistant to further PPO oxidation, effectively halting the browning process.
Visualization: The Caftaric Redox Pathway
The following diagram illustrates the bifurcation between oxidative browning and glutathione-mediated preservation.
Figure 1: The oxidative fate of trans-caftaric acid.[1] The presence of Glutathione (GSH) diverts the unstable quinone away from browning polymers toward the stable Grape Reaction Product (GRP).[1]
Analytical Methodologies
Accurate quantification requires preventing the rapid oxidation described above. The following protocol utilizes high-performance liquid chromatography with diode array detection (HPLC-DAD), optimized for polar acidic compounds.
Sample Preparation Strategy
-
Inhibition: Samples (e.g., grape juice, plasma) must be immediately treated with an antioxidant (ascorbic acid or sulfur dioxide) and acidified (pH < 2.[1]0) to suppress PPO activity and maintain the molecule in its protonated, non-ionized state for better interaction with C18 stationary phases.
-
Filtration: 0.45 µm PTFE or PVDF filters are recommended. Nylon filters should be avoided as they can irreversibly bind phenolic hydroxyls.
HPLC-DAD Protocol
System: Binary Gradient HPLC with DAD. Stationary Phase: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).[1][5] End-capping is preferred to reduce peak tailing caused by free silanols interacting with the carboxyl group.[1]
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification suppresses ionization (pKa ~3), increasing retention on C18.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for phenolics compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | 320 nm | Maximizes signal-to-noise ratio for hydroxycinnamates; avoids interference from flavanols (280 nm).[1] |
| Temperature | 30°C | Ensures reproducible retention times. |
Visualization: Analytical Workflow
This workflow ensures data integrity from extraction to quantification.
Figure 2: Step-by-step analytical workflow for trans-caftaric acid, emphasizing the critical stabilization step to prevent oxidative loss prior to analysis.
Spectroscopic Identification
For researchers validating the identity of trans-caftaric acid without standards, the following spectral fingerprints are diagnostic:
-
UV-Vis Spectrum:
-
Mass Spectrometry (ESI-):
References
-
Cheynier, V., et al. (1986).[1] Oxidation of trans-caftaric acid and 2-S-glutathionylcaftaric acid in model solutions. Journal of Agricultural and Food Chemistry. Retrieved from [Link][1]
-
Singleton, V. L., et al. (1985).[1] Caftaric acid in grapes and conversion to a reaction product during processing. Vitis. Retrieved from [Link][1]
-
PubChem. (n.d.).[1] Caftaric Acid Compound Summary (CID 6440397).[1][3] National Library of Medicine. Retrieved from [Link][1]
-
Nikolantonaki, M., & Waterhouse, A. L. (2012).[1] A method to quantify quinone reaction rates with wine nucleophiles: a comparison of thiols, amines, and phenols. Journal of Agricultural and Food Chemistry. Retrieved from [Link][1]
Technical Whitepaper: Caftaric Acid Redox Kinetics & Quinone Trapping Mechanisms in White Wine Matrix
Executive Summary: The Quinone Stability Challenge
In both enology and pharmaceutical formulation, the stability of o-diphenols is a critical determinant of product shelf-life. In white wine, caftaric acid (trans-caffeoyltartaric acid) serves as the primary oxidation substrate, behaving analogously to catechol-based drug pharmacophores.[1]
This guide deconstructs the mechanism of caftaric acid oxidation, specifically focusing on the quinone-nucleophile interaction . For drug development professionals, this system offers a high-fidelity model of metabolic activation and glutathione (GSH) conjugation , paralleling hepatic detoxification pathways (e.g., acetaminophen/NAPQI).[1] Understanding how the wine matrix modulates this redox cascade reveals universal strategies for stabilizing electrophilic intermediates in complex aqueous solutions.
The Substrate: Caftaric Acid Biochemistry[2][3][4]
Caftaric acid is the tartaric acid ester of caffeic acid.[2][3][4] It is the dominant hydroxycinnamic acid in grape juice (must), typically ranging from 50–300 mg/L .
Structural Determinants of Reactivity
-
Moiety: The o-dihydroxy (catechol) ring is the redox-active center.[1]
-
Redox Potential: Caftaric acid exhibits a standard reduction potential (
) of approximately ~0.40 V (vs. Ag/AgCl) at pH 3.[1]5. This relatively low potential makes it highly susceptible to oxidation compared to other matrix phenols like flavonoids. -
Esterification: The tartaric acid moiety increases water solubility but does not significantly alter the redox properties of the catechol ring.
Mechanism of Enzymatic Browning: The "Fork in the Road"
The browning of white wine is not a direct oxidation of all phenols; it is a cascade initiated by Polyphenol Oxidase (PPO) acting specifically on caftaric acid.
Step 1: Enzymatic Oxidation (The Trigger)
PPO (specifically cresolase and catecholase activity) catalyzes the oxidation of caftaric acid into caftaric acid quinone (an o-quinone) using molecular oxygen.
[1]Step 2: The Electrophilic Attack (The Fork)
The resulting o-quinone is a potent electrophile . Its fate depends entirely on the presence of nucleophiles in the matrix, specifically Glutathione (GSH) .
Scenario A: High Glutathione (The "Trap")
If GSH is present, it attacks the quinone ring via a Michael addition at the 2-position. This yields 2-S-glutathionyl caftaric acid , known as the Grape Reaction Product (GRP) .[1][5][6]
-
Outcome: GRP is colorless.[4][7] Crucially, GRP is not a substrate for grape PPO . The reaction effectively "terminates" the browning pathway by sequestering the reactive quinone into a redox-stable adduct.
-
Relevance to Pharma: This mirrors Phase II metabolism (glutathione-S-transferase activity) in drug detoxification.[1]
Scenario B: Depleted Glutathione (The "Cascade")
If GSH is depleted (oxidized to GSSG or consumed), the caftaric acid quinone remains active. It participates in Coupled Oxidation Reactions :
-
Redox Cycling: The quinone oxidizes other polyphenols (e.g., flavanols like catechin) that are not direct PPO substrates.
-
Polymerization: The resulting flavanol quinones polymerize to form brown macromolecular pigments (melanins).
Visualization: The Caftaric Acid Redox Pathway
Figure 1: The bifurcation of caftaric acid oxidation.[1] The presence of GSH (green path) halts browning, while GSH depletion (red path) leads to polymerization.[1]
Analytical Methodologies
To validate these mechanisms in a research setting, the following self-validating protocols are recommended.
Protocol A: Determination of Enzymatic Browning Potential
This assay isolates enzymatic activity from chemical oxidation.
-
Preparation: Harvest grape juice or model solution.
-
Inerting: Immediately sparge with
to prevent pre-assay oxidation. -
Substrate Spike: Add excess caftaric acid (2 mM) to ensure
conditions.[1] -
Initiation: Expose to air (saturation) or add PPO extract.[1]
-
Monitoring: Measure Absorbance at 420 nm (browning index) over 60 minutes.
-
Control: Run a parallel sample with 500 ppm
(PPO inhibitor) to establish a baseline.[1]
Protocol B: Cyclic Voltammetry (Redox Characterization)
Used to determine the electron-donating capacity of the matrix.
-
Working Electrode: Glassy Carbon.
-
Reference: Ag/AgCl.[8]
-
Scan Rate: 100 mV/s.
-
Range: -0.2V to +1.0V.
-
Interpretation: Look for the anodic peak (
) of caftaric acid around 400-450 mV .[1] The absence of reversibility (no cathodic peak) indicates rapid chemical consumption of the quinone (likely by GSH).
Data Summary: Reactivity Profile
| Compound | Role | Redox Potential ( | Interaction with PPO |
| Caftaric Acid | Primary Substrate | ~420 mV | High Specificity ( |
| Glutathione (GSH) | Nucleophilic Trap | N/A (Sacrificial) | Non-substrate |
| GRP | Stable Product | > 450 mV | Non-substrate (except for Laccase) |
| Catechin | Coupled Substrate | ~380 mV | Low/No Specificity |
The "Laccase Exception" (Scientific Integrity)
While GRP is stable against grape PPO, it is not stable against Laccase , an enzyme produced by the fungus Botrytis cinerea (Gray Mold).
-
Mechanism: Laccase has a wider substrate specificity and higher redox potential than PPO. It can oxidize GRP into a GRP-quinone.[1]
-
Result: The GRP-quinone can react with another GSH molecule (forming GRP2) or polymerize.[1]
-
Diagnostic: If a wine browns despite high GSH levels, test for Laccase activity (syringaldazine test).[1] This distinguishes fungal infection from simple oxidative mishandling.
Experimental Workflow for Mechanism Elucidation
The following workflow describes how to isolate the GRP formation pathway using HPLC-DAD-MS.
Figure 2: Experimental workflow to quantify the stoichiometric conversion of Caftaric Acid to GRP based on Glutathione availability.
References
-
Singleton, V. L., Salgues, M., Zaya, J., & Trousdale, E. (1985).[1] Caftaric Acid Disappearance and Conversion to Products of Enzymic Oxidation in Grape Must and Wine.[9][10] American Journal of Enology and Viticulture.
-
Cheynier, V., Rigaud, J., Souquet, J. M., Duprat, F., & Moutounet, M. (1989).[1] Fragmentation Pattern of Procyanidins Produced by Enzymatic Oxidation in Buffer Solution. American Journal of Enology and Viticulture.
-
Salgues, M., Cheynier, V., Gunata, Z., & Wylde, R. (1986).[1] Oxidation of Grape Juice 2-S-Glutathionyl Caffeoyl Tartaric Acid by Botrytis cinerea Laccase and Characterization of a New Substance. Journal of Food Science.
-
[1]
-
-
Nikolantonaki, M., & Waterhouse, A. L. (2012).[1] A Method to Quantify Quinone Reaction Rates with Wine Nucleophiles: A Comparison between Sulfur Dioxide and Ascorbic Acid. Journal of Agricultural and Food Chemistry.
-
[1]
-
-
Makhotkina, O., & Kilmartin, P. A. (2010).[1] Cyclic Voltammetry of Wine Polyphenols. Journal of Agricultural and Food Chemistry.
-
[1]
-
Sources
- 1. Grape reaction product - Wikipedia [en.wikipedia.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Caftaric acid - Wikipedia [en.wikipedia.org]
- 4. laffort.com [laffort.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdm17307.contentdm.oclc.org [cdm17307.contentdm.oclc.org]
- 8. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 9. Caftaric Acid Disappearance and Conversion to Products of Enzymic Oxidation in Grape Must and Wine | American Journal of Enology and Viticulture [ajevonline.org]
- 10. ojs.openagrar.de [ojs.openagrar.de]
Methodological & Application
Application Notes and Protocols: Solid-Phase Extraction of Caftaric Acid from Grape Must
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Caftaric Acid in Enology and Beyond
Caftaric acid, a hydroxycinnamic acid, is a major phenolic component found in grapes and, consequently, in grape must and wine.[1] Its importance extends from its role as a primary substrate for enzymatic browning, which can impact the color and sensory qualities of wine, to its antioxidant properties, which are of interest in the fields of nutrition and pharmacology.[1][2] Accurate quantification of caftaric acid in grape must is crucial for winemakers to predict and manage oxidative processes and for researchers investigating the health benefits of grape-derived compounds. Solid-phase extraction (SPE) is a widely adopted technique for the selective isolation and concentration of caftaric acid from the complex matrix of grape must, enabling more accurate and sensitive analysis by methods such as high-performance liquid chromatography (HPLC).[3][4]
Principle of Solid-Phase Extraction for Caftaric Acid
Solid-phase extraction is a chromatographic technique used to separate components of a mixture.[4][5] For the isolation of caftaric acid from grape must, reversed-phase SPE is the most common approach.[6] In this method, a solid stationary phase (sorbent), typically a silica-based material modified with C18 (octadecyl) chains, is used.[7][8] The nonpolar C18 chains create a hydrophobic surface.
The principle of separation is based on the differential partitioning of the sample components between the solid phase and a liquid mobile phase. Caftaric acid, being a moderately polar compound, exhibits some hydrophobic character and can be retained on the C18 sorbent under specific conditions. The complex matrix of grape must contains highly polar compounds like sugars and organic acids, as well as less polar compounds.[9] By carefully selecting the solvents for conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the target analyte, a clean and concentrated extract of caftaric acid can be obtained.[10]
Experimental Workflow for SPE of Caftaric Acid
Figure 1. A generalized workflow for the solid-phase extraction of caftaric acid from grape must.
Detailed Application Protocol
This protocol outlines a robust method for the solid-phase extraction of caftaric acid from grape must using C18 cartridges.
Materials and Reagents
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 3 mL)
-
Grape Must Sample
-
Methanol (MeOH), HPLC grade [7]
-
Acetonitrile (ACN), HPLC grade [7]
-
Ultrapure Water
-
0.45 µm Syringe Filters
-
Glassware and Pipettes
-
SPE Vacuum Manifold (optional, but recommended) [7]
-
Nitrogen Evaporation System or Centrifugal Vacuum Concentrator
Solution Preparation
-
Conditioning Solution: 100% Methanol
-
Equilibration Solution: 0.1% Formic Acid in Water (v/v)
-
Wash Solution: 5-20% Methanol in Water with 0.1% Formic Acid (v/v)[11]
-
Elution Solution: 90-100% Methanol with 0.1% Formic Acid (v/v)[11]
Protocol Steps
-
Sample Pre-treatment:
-
To prevent enzymatic oxidation, it is crucial to handle grape must samples quickly and at low temperatures. The addition of antioxidants like ascorbic acid and potassium metabisulfite during crushing is recommended.[1]
-
Dilute the grape must sample 1:3 with water to reduce viscosity and sugar concentration, which can interfere with the extraction process.[11]
-
Acidify the diluted sample to a pH of less than 3 with formic acid.[7] This ensures that caftaric acid is in its protonated, less polar form, enhancing its retention on the C18 sorbent.
-
Filter the acidified sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the SPE cartridge.[12]
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of 100% methanol through the C18 cartridge. This step wets the C18 packing material and activates the stationary phase.[7] Do not allow the cartridge to dry out from this point forward.
-
-
SPE Cartridge Equilibration:
-
Pass 3 mL of the equilibration solution (0.1% formic acid in water) through the cartridge.[7] This prepares the sorbent for the sample by creating a polar environment.
-
-
Sample Loading:
-
Slowly load the pre-treated grape must sample onto the cartridge at a flow rate of approximately 1 drop per second.[7] A slow flow rate ensures adequate interaction time between the caftaric acid and the C18 sorbent for optimal retention.
-
-
Washing:
-
Pass 3 mL of the wash solution (e.g., 20% methanol in water with 0.1% formic acid) through the cartridge.[11] This step is critical for removing highly polar, weakly retained impurities such as sugars and organic acids, while the caftaric acid remains bound to the sorbent. The optimal percentage of methanol in the wash solution may need to be determined empirically to maximize impurity removal without prematurely eluting the caftaric acid.[11]
-
-
Elution:
-
Elute the caftaric acid from the cartridge by passing 2 mL of the elution solution (e.g., 100% methanol with 0.1% formic acid) through the sorbent.[11] The high concentration of the organic solvent disrupts the hydrophobic interactions between the caftaric acid and the C18 stationary phase, causing it to elute from the column.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., the initial mobile phase for HPLC analysis) to a known volume.
-
Quantitative Data Summary
| Step | Reagent/Solution | Volume (mL) | Purpose |
| Sample Pre-treatment | Grape Must | - | Starting material. |
| Water | Dilute 1:3 | Reduce viscosity and sugar content.[11] | |
| Formic Acid | To pH < 3 | Protonate caftaric acid for better retention.[7] | |
| Conditioning | 100% Methanol | 3 | Activate the C18 sorbent.[7] |
| Equilibration | 0.1% Formic Acid in Water | 3 | Prepare sorbent for sample loading.[7] |
| Washing | 20% Methanol in Water + 0.1% FA | 3 | Remove polar interferences.[11] |
| Elution | 100% Methanol + 0.1% FA | 2 | Elute the retained caftaric acid.[11] |
Trustworthiness and Method Validation
To ensure the reliability and accuracy of this SPE protocol, the following validation steps are recommended:
-
Recovery Studies: Spike a known amount of a caftaric acid standard into a grape must sample before and after the SPE procedure. The recovery is calculated as the percentage of the analyte measured after extraction compared to the initial spiked amount. Good recovery (typically 85-115%) indicates an efficient extraction process.
-
Reproducibility: Analyze replicate samples to assess the precision of the method. The results should have a low relative standard deviation (RSD), typically less than 15%.
-
Method Blanks: Process a blank sample (e.g., water) through the entire SPE and analytical procedure to ensure that no contamination is introduced from the reagents or equipment.
-
Matrix Effects: The complex nature of grape must can sometimes suppress or enhance the analytical signal. This can be evaluated by comparing the calibration curve of caftaric acid in a pure solvent to a calibration curve prepared in a blank grape must extract.
By implementing these quality control measures, researchers can have confidence in the quantitative data obtained from this solid-phase extraction method.
References
- de Villiers, A., et al. (2004). Development of a Solid-Phase Extraction Procedure for the Simultaneous Determination of Polyphenols, Organic Acids and Sugars in Wine.
- Li, H., et al. (2011). Simultaneous Analysis of Eight Phenolic Compounds in Wines by SPE-HPLC-PAD. Food Science, 32(16), 245-249.
- Singleton, V. L., et al. (1984). Caftaric acid in grapes and conversion to a reaction product during processing. Vitis, 23, 113-120.
- Ivanova-Petropulos, V., et al. (2015). White wine phenolics: current methods of analysis. Journal of the Science of Food and Agriculture, 95(14), 2779-2789.
-
University of Washington. (n.d.). C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. Retrieved from [Link]
- Lamuela-Raventós, R. M., et al. (2002). Analysis of red wine phenolics: Comparison of HPLC and spectrophotometric methods. Journal of Food Science, 67(1), 280-285.
-
Hawach Scientific. (2025). Operative Step for C18 SPE Cartridge. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
- Palma, M., & Barroso, C. G. (2002). In-line pressurized-fluid extraction–solid-phase extraction for determining phenolic compounds in grapes.
- Di Lecce, G., et al. (2014). Enhancing the extraction efficiency of caftaric acid from grape pulp through optimization process. Proceedings, 2nd International Symposium on Biotechnology - SYMBIOTECH, 503-508.
- Boselli, E., et al. (2021). Caftaric Acid Isolation from Unripe Grape: A “Green” Alternative for Hydroxycinnamic Acids Recovery. Molecules, 26(4), 1145.
- Šeruga, M., & Jakobek, L. (2011). Determination of volatile compounds in grape distillates by solid-phase extraction and gas chromatography. Food Technology and Biotechnology, 49(3), 339-347.
Sources
- 1. ojs.openagrar.de [ojs.openagrar.de]
- 2. White wine phenolics: current methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis of Eight Phenolic Compounds in Wines by SPE-HPLC-PAD [spkx.net.cn]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. specartridge.com [specartridge.com]
- 6. openpub.fmach.it [openpub.fmach.it]
- 7. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 8. Determination of volatile compounds in grape distillates by solid-phase extraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. nacalai.com [nacalai.com]
Application Note: Identification and Quantification of Caftaric Acid Using LC-MS/MS
Abstract
This document provides a comprehensive guide for the identification and quantification of caftaric acid in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Caftaric acid, an ester of caffeic and tartaric acids, is a significant phenolic compound found in grapes, wine, and medicinal plants like Echinacea purpurea.[1][2] Its concentration is a key indicator of wine oxidation and a measure of phytochemical content.[1] This guide details the principles of MS/MS fragmentation, optimized LC methods, sample preparation protocols, and data analysis strategies, designed for researchers and analysts in the fields of food science, natural product chemistry, and drug development.
Introduction: The Significance of Caftaric Acid
Caftaric acid ((2R,3R)-2-{[(2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-3-hydroxybutanedioic acid) is a major non-flavonoid phenolic compound in grapes (Vitis vinifera) and subsequently in wine.[1] It is formed by the esterification of two common plant metabolites: caffeic acid, a hydroxycinnamate, and tartaric acid, the primary organic acid in grapes.[1]
The scientific interest in caftaric acid stems from several key aspects:
-
Wine Quality and Oxidation: Caftaric acid is a primary substrate for polyphenol oxidase (PPO) in grape must.[3] Its oxidation leads to the formation of quinones that can cause browning and affect the sensory profile of white wine.[1] Therefore, monitoring its concentration is a critical tool for winemakers to assess and manage oxidation.[1]
-
Bioactivity and Health: As a derivative of caffeic acid, caftaric acid exhibits significant antioxidant properties.[2][4] It has been shown to scavenge free radicals and inhibit the oxidation of low-density lipoproteins (LDL) in vitro.[4] Its presence in dietary sources like raisins and medicinal preparations from Echinacea contributes to their overall health benefits.[1][5]
-
Pharmacokinetics: Studies have shown that caftaric acid is bioavailable, being detected intact in plasma after administration, making it a relevant target for pharmacokinetic studies.[1][2]
Given its importance, a robust, sensitive, and selective analytical method is essential for its accurate quantification. LC-MS/MS, particularly with a triple quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, is the gold standard for this application.[6][7][8]
Principle of LC-MS/MS Analysis
The analysis of caftaric acid by LC-MS/MS involves three core stages:
-
Chromatographic Separation: A reverse-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system separates caftaric acid from other matrix components based on its polarity.
-
Ionization: The column eluent is directed into an electrospray ionization (ESI) source, where caftaric acid is efficiently deprotonated in negative ion mode to form the precursor ion, [M-H]⁻.
-
Tandem Mass Spectrometry (MS/MS): The precursor ion is isolated in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (q2), and the resulting product ions are scanned in the third quadrupole (Q3). This highly specific process allows for unambiguous identification and quantification.
Caption: High-level workflow for LC-MS/MS analysis of caftaric acid.
Mass Spectrometry: Fragmentation and MRM Transitions
Ionization and Precursor Ion Selection
Caftaric acid (Molecular Formula: C₁₃H₁₂O₉, Molar Mass: 312.23 g/mol ) readily forms a deprotonated molecular ion [M-H]⁻ in negative mode ESI.[4] Therefore, the precursor ion selected for fragmentation in Q1 is m/z 311 .
Fragmentation Pathway
The primary fragmentation of the caftaric acid precursor ion (m/z 311) occurs at the ester linkage connecting the caffeic acid and tartaric acid moieties. This is a characteristic fragmentation for esterified phenolic acids.[8] The collision-induced dissociation results in a neutral loss of the tartaric acid group and the formation of the deprotonated caffeic acid ion at m/z 179 . This caffeic acid ion can then undergo further fragmentation, most commonly through the loss of a carboxyl group (CO₂), to produce a highly stable product ion at m/z 135 .[9][10][11]
Caption: Fragmentation pathway of caftaric acid in negative ESI mode.
Optimized MRM Transitions
For robust quantification and confirmation, at least two MRM transitions are monitored. The most intense and specific transition is used for quantification (quantifier), while a second transition serves for confirmation (qualifier).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Designation | Collision Energy (eV) |
| Caftaric Acid | 311 | 179 | Quantifier | 15 - 25 |
| 311 | 135 | Qualifier | 25 - 35 |
Note: Collision energies are instrument-dependent and require optimization. The provided ranges are typical starting points.
Protocol: Liquid Chromatography
A robust chromatographic method is crucial to separate caftaric acid from isomers and other matrix components, ensuring accurate quantification.
-
HPLC System: Any standard HPLC or UHPLC system.
-
Column: A core-shell or fully porous C18 column is recommended for sharp peaks and efficient separation. A common choice is a column with dimensions of 100 mm x 2.1 mm and a particle size of <3 µm.[6][12]
-
Mobile Phase A: Water + 0.1% Formic Acid. The addition of an acid modifier is critical to ensure good peak shape for phenolic acids by suppressing the ionization of carboxylic acid groups.[13]
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.[6][13]
-
Flow Rate: 0.3 - 0.5 mL/min (typical for 2.1 mm ID columns).
-
Injection Volume: 2 - 10 µL.
Representative Gradient Elution Program
A gradient elution is necessary to effectively separate phenolic compounds in complex matrices.[12][16]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 17.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
This gradient should be adapted based on the specific column and HPLC system used.
Protocol: Sample and Standard Preparation
Critical Consideration: Analyte Stability
Caftaric acid is highly susceptible to enzymatic and chemical oxidation, especially in matrices like fresh grape juice.[3][5] This degradation can lead to significant underestimation of its true concentration. To ensure sample integrity:
-
Work Quickly and at Low Temperatures: Process samples promptly and keep them cool.
-
Use Antioxidants: For fresh plant or grape samples, extraction in the presence of antioxidants like ascorbic acid and/or potassium metabisulfite is highly recommended.[3]
-
Inert Atmosphere: When possible, processing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[3]
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~10 mg of caftaric acid reference standard (purity ≥98%) into a 10 mL amber volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C.[4]
-
Working Stock Solution (e.g., 10 µg/mL): Dilute the primary stock solution 1:100 with the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the working stock solution. A typical range for a validated method might be 25 to 2000 µg/L.[6]
Sample Preparation Protocols
The goal is to extract caftaric acid efficiently while minimizing matrix interference.
Protocol 1: Clear Liquid Matrices (e.g., White Wine, Filtered Grape Juice)
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet any suspended solids.
-
Take an aliquot of the supernatant and dilute it with the initial mobile phase. The dilution factor will depend on the expected concentration. A 1:10 dilution is a good starting point.
-
Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an autosampler vial.
-
Inject into the LC-MS/MS system.[6]
Protocol 2: Solid or Semi-Solid Matrices (e.g., Grape Skins, Plant Leaves)
-
Homogenize a known weight of the sample (e.g., 1 g) with a suitable extraction solvent. A common choice is 80% aqueous ethanol or methanol.[6][17] Use a solvent volume of at least 10 mL.
-
(Optional) Perform the extraction using sonication for 15-30 minutes to improve efficiency.
-
Centrifuge the mixture at high speed (>10,000 x g) for 15 minutes.
-
Collect the supernatant.
-
Filter the extract through a 0.22 µm syringe filter.
-
If necessary, perform a dilution with the initial mobile phase before injection. For very complex matrices, a Solid-Phase Extraction (SPE) cleanup using a C18 cartridge may be required to remove interferences.[13][17]
Data Analysis and Method Performance
-
Identification: A peak is positively identified as caftaric acid if:
-
Its retention time matches that of a pure standard (typically within ±2%).
-
Both the quantifier (311 -> 179) and qualifier (311 -> 135) transitions are detected.
-
The ratio of the qualifier to quantifier peak area is consistent with that of the standard (typically within ±20%).
-
-
Quantification: Create a calibration curve by plotting the peak area of the quantifier transition against the concentration of the prepared standards. Apply a linear regression to determine the concentration in unknown samples.
-
Method Performance: A validated method for caftaric acid can achieve excellent sensitivity and precision, with Limits of Quantification (LOQ) in the low µg/L range and recovery rates between 97-100%.[6]
References
- Wikipedia. (n.d.). Caftaric acid.
-
Chen, Y., et al. (2002). Stabilization of caffeic acid derivatives in Echinacea purpurea L. glycerin extract. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Xue, Y., et al. (2014). Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Albu, S., et al. (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules. Available at: [Link]
-
Ma, H., et al. (2016). Development and validation of an LCMS method to determine the pharmacokinetic profiles of caffeic acid phenethyl amide and caffeic acid phenethyl ester in male Sprague-Dawley rats. Biomedical Chromatography. Available at: [Link]
-
Hsouna, A. B., et al. (2016). In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). Global Journal of Medicinal Plants Research. Available at: [Link]
-
ResearchGate. (n.d.). Gradient conditions for HPLC analysis of phenols. ResearchGate. Available at: [Link]
-
Katalinić, V., et al. (2019). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. Acta Chromatographica. Available at: [Link]
-
Kao, T.-H., et al. (2012). Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique. International Journal of Molecular Sciences. Available at: [Link]
-
Singleton, V. L., et al. (1984). Caftaric acid in grapes and conversion to a reaction product during processing. VITIS - Journal of Grapevine Research. Available at: [Link]
-
Van der Merwe, J. D., et al. (2022). Influence of Caffeic and Caftaric Acid, Fructose, and Storage Temperature on Furan Derivatives in Base Wine. Fermentation. Available at: [Link]
-
ResearchGate. (2016). Determination of caftaric acid, p-coutaric acid and fertaric acid in grape juice, peel and seeds by ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry. ResearchGate. Available at: [Link]
-
DergiPark. (n.d.). An LC-MS/MS Method Validation for the Phytochemical Quantification of Four Edible Plants. DergiPark. Available at: [Link]
-
Shikov, A. N., et al. (2021). LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr. Molecules. Available at: [Link]
-
Tugizimana, F., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal. Available at: [Link]
-
ResearchGate. (n.d.). LC-MS chromatograms of extracted MRM transitions. ResearchGate. Available at: [Link]
-
SCIDAR. (2024). Enhancing the extraction efficiency of caftaric. SCIDAR. Available at: [Link]
-
Rocabado-Gallo, P., et al. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Metabolites. Available at: [Link]
- Semantic Scholar. (n.d.). Caftaric acid: an overview on its structure, daily consumption, bioavailability and pharmacological effects.
-
Clark, A. C., et al. (2017). Structural Characterization of Reaction Products of Caftaric Acid and Bisulfite Present in a Commercial Wine Using High Resolution Mass Spectrometric and Nuclear Magnetic Resonance Techniques. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Full mass spectrum of caftaric acid. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Caftaric Acid Isolation from Unripe Grape: A “Green” Alternative for Hydroxycinnamic Acids Recovery. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrum of caftaric acid. ResearchGate. Available at: [Link]
-
Vendramin, V., et al. (2021). Caftaric Acid Isolation from Unripe Grape: A “Green” Alternative for Hydroxycinnamic Acids Recovery. Molecules. Available at: [Link]
-
Clark, A. C., et al. (2017). Structural characterization of reaction products of caftaric acid and bisulfite present in a commercial wine using high resolution mass spectrometric and nuclear magnetic resonance techniques. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Vendramin, V., et al. (2021). Caftaric Acid Isolation from Unripe Grape: A “Green” Alternative for Hydroxycinnamic Acids Recovery. Molecules. Available at: [Link]
-
Al-Khazaleh, J. M., et al. (2020). Caftaric acid: an overview on its structure, daily consumption, bioavailability and pharmacological effects. Biomedicine & Pharmacotherapy. Available at: [Link]
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Application Note: Caftaric Acid as a Quantitative Marker for Grape Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Premature Oxidation in Winemaking
The quality, aging potential, and sensory profile of wine are intricately linked to the chemical transformations that occur from the moment grapes are crushed. Among the most critical and often detrimental of these is oxidation. Uncontrolled oxidation, particularly in white wine production, leads to undesirable browning, loss of fresh fruit aromas, and the development of nutty or sherry-like off-flavors.[1] Central to this process are phenolic compounds, which are highly susceptible to oxidation.
Traditionally, the extent of oxidation in grape must and wine has been assessed through sensory evaluation or broad-spectrum analytical techniques that lack specificity. This application note details a robust and precise methodology for utilizing trans-caftaric acid , a major hydroxycinnamic acid in grapes, as a sensitive and quantitative marker for the degree of oxidation.[2][3] By monitoring the depletion of caftaric acid, researchers and winemakers can gain valuable, early insights into the oxidative status of their product, enabling proactive measures to preserve quality.
The Scientific Rationale: Why Caftaric Acid?
-
Abundance and Reactivity: Caftaric acid, an ester of caffeic acid and tartaric acid, is one of the most abundant phenolic compounds found in grape juice, particularly from white grape varieties.[1][3]
-
Primary Substrate for PPO: It is a primary substrate for the enzyme polyphenol oxidase (PPO), the main catalyst for enzymatic browning in grape must.[2][3]
-
Oxidation Cascade: In the presence of oxygen, PPO rapidly oxidizes caftaric acid to its corresponding o-quinone. This highly reactive quinone can then participate in a cascade of secondary reactions, including the oxidation of other important molecules like glutathione and catechins, leading to the formation of brown polymers.[2][3]
-
Formation of GRP: A key reaction is the interaction of the caftaric acid o-quinone with glutathione (GSH), a naturally occurring antioxidant in grapes, to form 2-S-glutathionylcaftaric acid, also known as the Grape Reaction Product (GRP).[4][5] The formation of this colorless compound effectively removes caftaric acid from the system and can be monitored as an additional indicator of oxidation.[3][4][6]
The concentration of caftaric acid is therefore inversely proportional to the extent of oxidation. A high concentration of caftaric acid indicates minimal oxidation, while a low concentration, often accompanied by the appearance of GRP, signifies significant oxidative processes have occurred.[7][8]
Experimental Design & Protocols
This section outlines the necessary materials and a detailed, step-by-step protocol for the quantification of caftaric acid in grape juice samples.
Materials and Reagents
-
Chemicals:
-
trans-Caftaric acid standard (purity ≥98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Potassium metabisulfite
-
Ascorbic acid
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a mass spectrometer (MS)
-
Reversed-phase C18 analytical column (e.g., 150 mm x 2.1 mm, 1.7 µm)[9]
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
Analytical balance
-
Vortex mixer
-
Pipettes and general laboratory glassware
-
Experimental Workflow Diagram
Caption: Workflow for Caftaric Acid Analysis.
Detailed Protocol: Sample Preparation
The primary goal of sample preparation is to extract caftaric acid while preventing any further oxidation.
-
Grape Crushing and Juice Extraction:
-
For a baseline, "unoxidized" sample, crush a representative sample of grapes in an inert atmosphere (e.g., under a blanket of nitrogen or argon gas).[7]
-
Immediately add a solution of potassium metabisulfite (e.g., 1 g/kg of grapes) and ascorbic acid (e.g., 1 g/kg of grapes) to the must to inhibit PPO activity and scavenge oxygen.[7]
-
For an "oxidized" sample, crush grapes in the presence of air and without the addition of antioxidants.
-
-
Clarification:
-
Centrifuge the grape must at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet solid materials.
-
-
Dilution and Filtration:
-
Carefully collect the supernatant.
-
Dilute the supernatant with an appropriate solvent, such as 20% methanol in water containing 0.1% formic acid.[9] A 1:10 dilution is a good starting point.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Detailed Protocol: HPLC Analysis
This protocol is a general guideline and may need to be optimized for your specific instrumentation and column.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm).[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5-30% B
-
15-17 min: 30-95% B
-
17-20 min: 95% B
-
20-21 min: 95-5% B
-
21-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 35°C.[9]
-
Injection Volume: 5 µL.
-
Detection: Monitor at 320 nm for caftaric acid. If using a mass spectrometer, monitor for the specific m/z of caftaric acid.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of trans-caftaric acid in methanol.
-
Create a series of dilutions to generate a standard curve covering the expected concentration range in your samples (e.g., 1 to 200 mg/L).
-
Inject each standard and plot the peak area against the known concentration to generate a calibration curve.
-
Data Analysis and Interpretation
-
Peak Identification and Integration:
-
Identify the peak corresponding to trans-caftaric acid in your sample chromatograms by comparing its retention time to that of the pure standard.
-
Integrate the peak area for caftaric acid in both your unoxidized and oxidized samples.
-
-
Quantification:
-
Using the linear regression equation from your standard curve, calculate the concentration of caftaric acid in each sample.
-
-
Interpretation:
-
A significantly lower concentration of caftaric acid in the oxidized sample compared to the unoxidized sample is a direct indication of the extent of oxidation.
-
The appearance of a new peak corresponding to GRP can further confirm oxidative processes.
-
Expected Results and Discussion
The following table provides a hypothetical example of the data you might obtain:
| Sample | Caftaric Acid (mg/L) | GRP (relative area) | Visual Observation |
| Unoxidized Control | 150 | Not Detected | Pale straw color |
| Oxidized Sample | 35 | Detected | Brownish tint |
A substantial decrease in caftaric acid concentration, as seen in the oxidized sample, is a clear quantitative measure of the impact of oxygen exposure. This data can be used to evaluate the effectiveness of different antioxidant strategies, assess the impact of various processing techniques (e.g., press cycles), and predict the browning potential of a given grape must.
Mechanism of Caftaric Acid Oxidation
Caption: Caftaric Acid Oxidation Pathway.
The enzymatic oxidation of caftaric acid by PPO is the initial and rate-limiting step in the browning of grape must.[3] The resulting o-quinone is a powerful oxidant that can react with other phenolic compounds in a "coupled oxidation" mechanism, regenerating caftaric acid in the process. However, the reaction with glutathione to form GRP is a key pathway that removes the o-quinone from further browning reactions.[3][4]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or very low caftaric acid peak in all samples | Inefficient extraction or complete oxidation | Ensure immediate addition of antioxidants during crushing for the control. Check extraction solvent and procedure. |
| Poor peak shape | Column degradation, incompatible mobile phase | Flush or replace the column. Ensure mobile phase is properly prepared and filtered. |
| Inconsistent results | Inconsistent sample preparation, injection volume variability | Standardize all steps of the sample preparation. Use an autosampler for consistent injections. |
| Co-eluting peaks | Insufficient chromatographic separation | Optimize the HPLC gradient to improve peak resolution. |
Conclusion
The quantification of caftaric acid provides a scientifically sound and practical tool for assessing the oxidative status of grape must. By implementing the protocols outlined in this application note, researchers and winemakers can move beyond subjective sensory analysis and gain precise, actionable data. This allows for the optimization of winemaking practices to minimize oxidative damage, ultimately leading to higher quality wines with enhanced aging potential.
References
-
ResearchGate. (2025). Determination of caftaric acid, p-coutaric acid and fertaric acid in grape juice, peel and seeds by ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry. [Link]
-
American Chemical Society. (1989). Caffeoyltartaric Acid and Catechin Oxidation in Model Solutions Containing Grape Polyphenoloxidase. [Link]
-
American Journal of Enology and Viticulture. (1985). Caftaric Acid Disappearance and Conversion to Products of Enzymic Oxidation in Grape Must and Wine. [Link]
-
Semantic Scholar. (1985). Caftaric Acid Disappearance and Conversion to Products of Enzymic Oxidation in Grape Must and Wine. [Link]
-
Wikipedia. Caftaric acid. [Link]
-
PMC. (n.d.). Caftaric Acid Ameliorates Oxidative Stress, Inflammation, and Bladder Overactivity in Rats Having Interstitial Cystitis: An In Silico Study. [Link]
-
Wikipedia. Grape reaction product. [Link]
-
American Journal of Enology and Viticulture. Caftaric Acid Disappearance and Conversion to Products of Enzymic Oxidation in Grape Must and Wine. [Link]
-
PMC. (2021). Caftaric Acid Isolation from Unripe Grape: A “Green” Alternative for Hydroxycinnamic Acids Recovery. [Link]
-
VITIS. (1984). Caftaric acid in grapes and conversion to a reaction product during processing. [Link]
-
VITIS. (2016). Caftaric acid in grapes and conversion to a reaction product during processing. [Link]
-
ResearchGate. (2025). Oxidation of Grape Juice 2‐S‐Glutathionyl Caffeoyl Tartaric Acid by Botrytis cinerea Laccase and Characterization of a New Substance. [Link]
Sources
- 1. Caftaric acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ajevonline.org [ajevonline.org]
- 4. Grape reaction product - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ojs.openagrar.de [ojs.openagrar.de]
- 8. Caftaric acid in grapes and conversion to a reaction product during processing | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopy Characterization of Caftaric Acid Isolates
Introduction: The Structural Imperative of Caftaric Acid Characterization
Caftaric acid, an ester of caffeic acid and tartaric acid, is a prominent phenolic compound found in a variety of plants, most notably in grapes and products derived from them, such as wine.[1] Its significance in the fields of food science, pharmacology, and drug development stems from its potent antioxidant and anti-inflammatory properties. For researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of caftaric acid isolates are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the molecular architecture of natural products.[2]
This guide provides a comprehensive overview of the methodologies and protocols for the complete NMR spectral characterization of trans-caftaric acid. It is designed to equip researchers with both the practical steps and the underlying scientific rationale for each experimental choice, ensuring data of the highest quality and integrity.
Part 1: Foundational Principles and Strategic Approach
The structural elucidation of caftaric acid via NMR is not merely a matter of data acquisition; it is a strategic process. The molecule, while relatively small, possesses distinct structural motifs—a substituted aromatic ring, an acrylic acid-derived chain, and a tartaric acid backbone—that necessitate a multi-faceted NMR approach for complete assignment.
Our strategy is built upon a tiered analytical workflow:
-
1D NMR Analysis (¹H and ¹³C): To obtain a primary overview of the proton and carbon environments within the molecule.
-
2D Homonuclear Correlation Spectroscopy (COSY): To establish proton-proton (¹H-¹H) coupling networks, thereby identifying adjacent protons.
-
2D Heteronuclear Correlation Spectroscopy (HSQC & HMBC): To correlate protons with their directly attached carbons (HSQC) and to map long-range (2-3 bond) proton-carbon connectivities (HMBC). This is crucial for assembling the molecular fragments and assigning quaternary carbons.
Part 2: Experimental Protocols
Sample Preparation: The Cornerstone of High-Quality Spectra
The quality of NMR data is intrinsically linked to the meticulous preparation of the sample. For caftaric acid, a phenolic acid, the choice of solvent and sample concentration are critical.
Protocol for Sample Preparation:
-
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is a highly recommended solvent for caftaric acid. Its ability to solubilize polar compounds and its high boiling point make it an excellent choice.[3] Furthermore, the acidic protons of the hydroxyl and carboxylic acid groups are often observable in DMSO-d6, which can be a key diagnostic feature. Methanol-d4 (CD3OD) is another viable option, though it may lead to the exchange of labile protons with deuterium, causing their signals to disappear.[4]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the isolated caftaric acid in 0.6-0.7 mL of deuterated solvent is recommended.[1][5] For the less sensitive ¹³C NMR and 2D NMR experiments, a higher concentration of 15-25 mg in the same volume is preferable to achieve a good signal-to-noise ratio in a reasonable timeframe.[5]
-
Sample Handling:
-
Accurately weigh the caftaric acid isolate using an analytical balance.
-
Dissolve the sample completely in the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Ensure the sample height in the NMR tube is a minimum of 4 cm to be within the detection region of the NMR probe.[1]
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
NMR Data Acquisition: A Step-by-Step Guide
The following is a generalized procedure for acquiring a full suite of NMR data on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and probe combination.
Protocol for Data Acquisition:
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer experimental time will be required compared to ¹H NMR.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H couplings. Standard gradient-selected COSY (gCOSY) is typically sufficient.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct ¹H-¹³C correlations. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by their phase.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for connecting spin systems and identifying quaternary carbons.[6][7] The long-range coupling delay should be optimized for typical 2JCH and 3JCH coupling constants (around 8 Hz).
-
Part 3: Data Interpretation and Structural Elucidation
Expected NMR Data for trans-Caftaric Acid
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for trans-caftaric acid in DMSO-d6. These values are based on published data for closely related structures and serve as a reference for spectral assignment.
Table 1: ¹H NMR Data for trans-Caftaric Acid (in DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Caffeoyl Moiety | |||
| 2' | ~7.05 | d | ~2.0 |
| 5' | ~6.77 | d | ~8.2 |
| 6' | ~6.98 | dd | ~8.2, 2.0 |
| 7' (α) | ~6.28 | d | ~15.9 |
| 8' (β) | ~7.52 | d | ~15.9 |
| Tartaric Acid Moiety | |||
| 2 | ~5.40 | d | ~2.5 |
| 3 | ~4.55 | d | ~2.5 |
Note: The chemical shifts of the hydroxyl and carboxylic acid protons are variable and depend on concentration and water content.
Table 2: ¹³C NMR Data for trans-Caftaric Acid (in DMSO-d6)
| Position | Chemical Shift (δ, ppm) |
| Caffeoyl Moiety | |
| 1' | ~125.5 |
| 2' | ~115.0 |
| 3' | ~145.8 |
| 4' | ~148.5 |
| 5' | ~116.2 |
| 6' | ~121.5 |
| 7' (α) | ~114.5 |
| 8' (β) | ~145.0 |
| 9' (C=O) | ~166.0 |
| Tartaric Acid Moiety | |
| 1 (COOH) | ~170.0 |
| 2 | ~73.5 |
| 3 | ~71.0 |
| 4 (COOH) | ~171.8 |
A Guided Tour Through the 2D NMR Spectra of Caftaric Acid
The true power of NMR in structural elucidation is realized through the interpretation of 2D spectra. The following explains the causal logic behind using each 2D experiment for caftaric acid.
-
COSY: The COSY spectrum will reveal key proton-proton connectivities. For instance, a cross-peak between the signals at ~7.52 ppm (H-8') and ~6.28 ppm (H-7') confirms their adjacency in the acrylic acid chain. Similarly, correlations will be observed between the aromatic protons (H-5' and H-6') and between the tartaric acid protons (H-2 and H-3).
-
HSQC: The HSQC spectrum provides a direct link between the proton and carbon skeletons. Each protonated carbon will show a correlation to its attached proton. This allows for the unambiguous assignment of the protonated carbons in Table 2 based on the assigned protons from the ¹H and COSY spectra.
-
HMBC: The HMBC spectrum is the final piece of the structural puzzle. It reveals long-range correlations that connect the different fragments of the molecule. Key expected HMBC correlations for caftaric acid include:
-
Correlations from the olefinic protons (H-7' and H-8') to the ester carbonyl carbon (C-9'), linking the acrylic chain to the ester functionality.
-
Correlations from the aromatic protons (H-2', H-5', H-6') to the surrounding aromatic carbons, confirming the substitution pattern of the caffeoyl moiety.
-
A crucial correlation from the tartaric acid proton H-2 to the ester carbonyl carbon (C-9'), definitively establishing the point of esterification.
-
Correlations from the tartaric acid protons (H-2 and H-3) to the carboxylic acid carbons (C-1 and C-4), confirming the tartaric acid backbone.
-
Part 4: Visualizing the Workflow and Structure
Diagrams
Caption: Experimental workflow for NMR characterization of caftaric acid.
Caption: Key HMBC correlations for the structural elucidation of caftaric acid.
Conclusion
The comprehensive characterization of caftaric acid isolates by NMR spectroscopy is a critical step in ensuring their identity and purity for research and development purposes. By following the detailed protocols and understanding the strategic application of 1D and 2D NMR experiments outlined in this guide, scientists can confidently elucidate the structure of caftaric acid. The integration of COSY, HSQC, and HMBC data provides a self-validating system for structural assignment, upholding the principles of scientific integrity and trustworthiness in natural product analysis.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Columbia University Department of Chemistry. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
- Karioti, A., Bilia, A. R., Skaltsa, H., Heilmann, J., & Sticher, O. (2002). Acylated Phenylpropanoid Glycosides and Other Phenolic Constituents from the Aerial Parts of Marrubium velutinum and Marrubium cylleneum.
-
Magritek. (n.d.). Just a few milligrams available for a 13C measurement?[Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
PLOS. (2015). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) Radical. PLOS ONE, 10(11), e0140242. [Link]
-
Royal Society of Chemistry. (n.d.). 1H-NMR (DMSO-d6, 400 MHz) δ (ppm). [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]
- Wolfender, J. L., Rodriguez, S., Hostettmann, K., & Wagner-Redeker, W. (1995). Liquid chromatography-thermospray mass spectrometry and liquid chromatography-thermospray-tandem mass spectrometry of crude plant extracts containing phenolic and terpene glycosides.
-
ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
ResearchGate. (n.d.). What is the probable structure regarding this 1H-NMR spectra?[Link]
-
ResearchGate. (2024, August 6). Caftaric acid: an overview on its structure, daily consumption, bioavailability and pharmacological effects. [Link]
-
ScienceOpen. (n.d.). Supporting Information. [Link]
-
University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin. [Link]
- van der Hooft, J. J. J., de Vos, R. C. H., Mihaleva, V., Bino, R. J., Ridder, L., van Vliet, M., & Vervoort, J. (2011). Structural characterization of four new C-glycosidic flavonoids from a Cistus creticus L. food supplement by liquid chromatography-diode array detection-multistage mass spectrometry and NMR. Journal of Agricultural and Food Chemistry, 59(23), 12694–12704.
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Creative Biostructure. (n.d.). NMR for Studying Plant-Based Compounds. [Link]
-
YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]
-
The Ivan Huc Group. (n.d.). Supporting Information. [Link]
-
ResearchGate. (2022, September 2). What is the probable structure regarding this 1H-NMR spectra?[Link]
Sources
- 1. organomation.com [organomation.com]
- 2. HSQC / HMBC prediction | cheminfo ELN documentation [docs.c6h6.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Troubleshooting & Optimization
Technical Support Center: Hydroxycinnamoyltartaric Acid Resolution
Ticket #8492: Resolving Peak Co-elution of Caftaric Acid and cis-Coutaric Acid
Status: Open Priority: High (Impacts Quantification Accuracy) Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering a critical resolution loss between caftaric acid (caffeoyltartaric acid) and cis-coutaric acid (coumaroyltartaric acid). In standard Reverse Phase (RP) C18 chromatography, these two analytes frequently co-elute or present as a "shouldered" peak, compromising integration accuracy.
This guide moves beyond basic troubleshooting. We will address the structural root causes (stereochemistry and polarity), optimize the stationary phase selectivity, and validate peak identity using spectral ratios.
Module 1: Chromatographic Resolution Strategy
The Core Issue: Selectivity vs. Efficiency
Cis-coutaric acid is less hydrophobic than its trans-isomer and often shifts retention times to elute immediately prior to or directly underneath the trans-caftaric acid peak. Standard C18 columns rely heavily on hydrophobic interaction, which is insufficient to discriminate between the planar differences of these specific hydroxycinnamates.
Q: "I adjusted my gradient, but the peaks are still merging. What is the next step?"
A: If gradient flattening failed, you must alter the selectivity factor (
Protocol A: The "Modifier Shift" (Mobile Phase Engineering)
Switching the organic modifier from Acetonitrile (ACN) to Methanol (MeOH) changes the solvation capability and
-
Standard Conditions (Likely Co-elution):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile[1]
-
-
Optimized Conditions (Enhanced Selectivity):
-
Mobile Phase B: Methanol (Promotes hydrogen bonding and different dipole interactions).
-
Buffer: Switch to Ammonium Formate (10mM, pH 3.0) .
-
Why? Controlling pH at 3.0 ensures both carboxyl groups on the tartaric acid moiety are protonated (neutral), maximizing interaction with the stationary phase and reducing peak tailing.
-
Protocol B: Stationary Phase Selection
If Mobile Phase optimization is insufficient, the column chemistry is the limiting factor.
| Column Chemistry | Interaction Mechanism | Suitability for Caftaric/Coutaric |
| C18 (Standard) | Hydrophobic | Low. Often fails to separate geometric isomers. |
| C18-PFP (Pentafluorophenyl) | Hydrophobic + | High. The fluorine atoms interact specifically with the phenolic rings, often resolving cis from trans isomers effectively. |
| C18-Amide / Polar Embedded | Hydrophobic + H-bonding | Medium-High. The polar group shields silanols and interacts with the tartaric acid moiety, altering retention order. |
Visualization: Method Development Logic
Figure 1: Decision tree for resolving isomeric co-elution in hydroxycinnamates.
Module 2: Identification & Validation (The "Is it Real?" Check)
Q: "How do I confirm the shoulder peak is actually cis-coutaric acid and not an impurity?"
A: You must use Diode Array Detection (DAD) spectral ratios or Mass Spectrometry (MS). Cis-isomers exhibit distinct spectral features compared to their trans counterparts due to the loss of planarity in the conjugated system.
Spectral Validation Protocol
-
Extract UV Spectra: Pull the spectrum for the main peak (Caftaric) and the shoulder/co-eluting peak (cis-Coutaric).
-
Compare
:-
Trans-Caftaric Acid:
(Shoulder at ~290-300 nm). -
Cis-Coutaric Acid:
(Hypsochromic shift).
-
-
Calculate Peak Purity: Use your chromatography software (ChemStation/LabSolutions) to calculate the "Peak Purity Index." A low score indicates co-elution.
Mass Spectrometry (MS/MS) Validation
If using LC-MS/MS, monitor specific transitions. While they are not isobaric (Caftaric MW=312, Coutaric MW=296), co-elution leads to ion suppression.
| Analyte | Precursor Ion | Quantifier Ion | Mechanism |
| Caftaric Acid | 311 | 149 | Loss of Caffeoyl moiety (Tartaric acid fragment) |
| Coutaric Acid | 295 | 163 | Loss of Coumaroyl moiety (Coumaric acid fragment) |
Visualization: Identification Workflow
Figure 2: Logic flow for distinguishing co-eluting hydroxycinnamoyltartaric acids.
Module 3: Sample Integrity & Artifacts
Q: "My cis-coutaric peak area increases over time. Is my column failing?"
A: No, your sample is reacting. Hydroxycinnamates are photosensitive.
The Mechanism: Upon exposure to UV light (even laboratory fluorescent lighting), the naturally occurring trans-coutaric acid isomerizes to the cis-form. This is an equilibrium reaction. If you see the cis-peak growing, your samples are likely exposed to light during the autosampler queue.
Corrective Action:
-
Amber Glass: All samples must be prepared and stored in amber vials.
-
Autosampler Temp: Maintain at 4°C to slow reaction kinetics.
-
Extraction: Perform extractions in reduced light conditions.
References
-
Cheynier, V., et al. (1986). "HPLC separation and characterization of flavonols and hydroxycinnamates." American Journal of Enology and Viticulture.
-
Singleton, V. L., et al. (1978). "The phenolic substances of grapes and wine, and their significance." Advances in Food Research.
-
Rentzsch, M., et al. (2009). "Content of phenolic compounds and sultanas." Journal of Agricultural and Food Chemistry. (Demonstrates PFP column usage for phenolic acids).
-
Ibern-Gómez, M., et al. (2002). "Rapid HPLC analysis of phenolic compounds in red wines." Journal of Chromatography A.
Sources
Technical Support Center: Accurate Quantification of Caftaric Acid in the Presence of Interfering Flavonoids
Welcome to the technical support center for the accurate quantification of caftaric acid. This guide is designed for researchers, scientists, and drug development professionals who are working with complex matrices, such as plant extracts, and need to overcome the common challenge of flavonoid interference. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and accuracy of your analytical results.
The Challenge: Flavonoid Interference in Caftaric Acid Quantification
Caftaric acid, a non-flavonoid phenolic compound, is an important bioactive molecule found in a variety of plants, most notably grapes (Vitis vinifera)[1]. It is an ester of caffeic acid and tartaric acid[1]. Its quantification is often essential for quality control, stability studies, and pharmacological assessments. However, its analysis is frequently complicated by the co-extraction of flavonoids, a diverse group of polyphenols with similar physicochemical properties. This co-extraction can lead to significant analytical challenges, including:
-
Chromatographic Co-elution: Flavonoids can have similar retention times to caftaric acid in reversed-phase HPLC, leading to overlapping peaks and inaccurate integration.
-
Spectral Overlap: The UV-Vis absorbance spectra of many flavonoids overlap with that of caftaric acid, making accurate quantification by UV detection difficult without complete chromatographic separation.
-
Sample Matrix Effects: The presence of high concentrations of flavonoids and other matrix components can affect the ionization efficiency of caftaric acid in mass spectrometry-based detection methods.
-
Degradation of Caftaric Acid: Caftaric acid is susceptible to enzymatic oxidation by polyphenol oxidase (PPO), an enzyme often present in plant extracts. This degradation can lead to an underestimation of its true concentration[1][2].
This guide will provide you with the necessary tools and knowledge to navigate these challenges and achieve reliable quantification of caftaric acid.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sample Preparation & Stability
Q1: My caftaric acid concentration is unexpectedly low, or varies significantly between replicate extractions. What could be the cause?
A1: This is a common issue and is often related to the degradation of caftaric acid during sample preparation. The primary culprit is typically enzymatic oxidation by polyphenol oxidase (PPO)[1][2].
-
Causality: PPO is an enzyme present in many plant tissues that catalyzes the oxidation of phenolic compounds, like caftaric acid, in the presence of oxygen. This leads to the formation of quinones, which can then polymerize to form brown pigments, and a decrease in the concentration of the parent compound[1].
-
Solution: To inhibit PPO activity, consider the following strategies:
-
Work at low temperatures: Perform all extraction and sample preparation steps on ice or at 4°C to reduce enzyme activity.
-
Use antioxidants: Add antioxidants such as ascorbic acid or L-cysteine to your extraction solvent. These agents act as oxygen scavengers and can help to prevent the oxidation of caftaric acid[3][4]. A combination of ascorbic acid and L-cysteine can be particularly effective[4].
-
Control pH: PPO activity is pH-dependent. Acidifying the extraction solvent (e.g., with formic or acetic acid) can help to inhibit PPO activity.
-
Inert atmosphere: For highly sensitive samples, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen[2].
-
Q2: I suspect caftaric acid is hydrolyzing to caffeic acid during my sample preparation. How can I prevent this?
A2: Caftaric acid is an ester and can be susceptible to hydrolysis, especially under harsh pH conditions or elevated temperatures[1].
-
Causality: The ester bond between caffeic acid and tartaric acid can be cleaved, leading to an increase in the caffeic acid concentration and a decrease in the caftaric acid concentration.
-
Solution:
-
Avoid strong acids or bases: Use mild acidic conditions (e.g., 0.1% formic acid) in your extraction and mobile phases.
-
Maintain low temperatures: As with enzymatic degradation, keeping samples cold will slow down the rate of hydrolysis.
-
Limit sample processing time: Analyze samples as quickly as possible after extraction and preparation.
-
Chromatographic Separation
Q3: I am seeing a broad or tailing peak for caftaric acid in my HPLC chromatogram. What is the cause and how can I fix it?
A3: Peak broadening or tailing for phenolic compounds is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality:
-
Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the polar hydroxyl groups of caftaric acid, leading to peak tailing.
-
Mobile Phase pH: If the mobile phase pH is not optimal, caftaric acid may be present in multiple ionic forms, resulting in a broadened peak.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
-
Solution:
-
Use an end-capped column: Modern, well-end-capped C18 columns have fewer exposed silanol groups.
-
Acidify the mobile phase: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase will suppress the ionization of both the silanol groups and the carboxylic acid moiety of caftaric acid, leading to sharper peaks.
-
Optimize injection volume: Reduce the injection volume or dilute the sample to avoid overloading the column.
-
Check for system issues: Ensure all connections are secure and there are no leaks in the system[5].
-
Q4: I have a peak that is co-eluting with my caftaric acid peak. How can I improve the separation?
A4: Co-elution with flavonoids is a primary challenge. Improving chromatographic resolution is key.
-
Causality: Flavonoids such as quercetin, kaempferol, and their glycosides have polarities that can be very similar to caftaric acid, resulting in similar retention times on a C18 column.
-
Solution:
-
Optimize the gradient: Adjust the gradient profile of your mobile phase. A shallower gradient can often improve the separation of closely eluting compounds.
-
Change the organic modifier: If you are using methanol, try switching to acetonitrile, or vice versa. The different selectivity of these solvents can alter the elution order and improve separation.
-
Modify the mobile phase pH: A small change in the mobile phase pH can affect the retention of both caftaric acid and interfering flavonoids differently, potentially leading to better separation.
-
Use a different stationary phase: Consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.
-
Employ a modern column: Columns with smaller particle sizes (e.g., sub-2 µm or solid-core particles) can provide higher efficiency and better resolution[6].
-
Detection and Quantification
Q5: How do I choose the optimal wavelength for detecting caftaric acid with a Diode Array Detector (DAD) to minimize flavonoid interference?
A5: Wavelength selection is critical for minimizing the impact of co-eluting flavonoids.
-
Causality: Caftaric acid, being a hydroxycinnamic acid derivative, has a characteristic UV absorbance maximum around 320-330 nm. Many flavonoids, such as catechins, also absorb at this wavelength, but often have another absorbance maximum at a lower wavelength (around 280 nm). Flavonols like quercetin and kaempferol have an additional absorbance band around 360-370 nm[7][8].
-
Solution:
-
Monitor at 320-330 nm: This wavelength range is generally optimal for the quantification of caftaric acid and can help to reduce interference from some flavonoids that have a stronger absorbance at 280 nm.
-
Use a DAD to check for peak purity: A DAD allows you to examine the entire UV-Vis spectrum across a chromatographic peak. If the peak is pure, the spectra at the upslope, apex, and downslope of the peak should be identical. If a co-eluting compound is present, the spectra will differ.
-
Consider multi-wavelength detection: If you need to quantify both caftaric acid and interfering flavonoids, you can monitor at multiple wavelengths optimized for each class of compounds (e.g., 320 nm for caftaric acid and 360 nm for flavonols)[9][10].
-
Experimental Protocols
Here we provide detailed, step-by-step methodologies for sample preparation and HPLC analysis.
Protocol 1: Sample Preparation with Solid-Phase Extraction (SPE) for Flavonoid Removal
This protocol is designed to enrich caftaric acid and remove a significant portion of interfering compounds, including some flavonoids.
Objective: To prepare a clean sample extract for HPLC analysis.
Materials:
-
Plant material (e.g., grape skins, leaves)
-
Extraction solvent: 80% Methanol in water with 0.1% formic acid and 100 ppm ascorbic acid
-
SPE cartridges: C18 or a polymeric reversed-phase sorbent (e.g., Oasis HLB)[11][12]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Extraction:
-
Weigh approximately 1 g of homogenized plant material into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes in a chilled water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
SPE Cleanup:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove sugars and other highly polar compounds.
-
Elution of Caftaric Acid: Elute the caftaric acid and other phenolic compounds with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: Validated HPLC-DAD Method for Caftaric Acid Quantification
This method is based on established protocols for the analysis of phenolic compounds and is suitable for the quantification of caftaric acid in cleaned-up extracts[6][9][13].
Objective: To accurately quantify caftaric acid using a validated HPLC-DAD method.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped.
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Caftaric acid reference standard
Chromatographic Conditions:
| Parameter | Value |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 325 nm |
| Gradient Elution | See table below |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 75 | 25 |
| 25 | 50 | 50 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 36 | 95 | 5 |
| 40 | 95 | 5 |
Method Validation:
For accurate and reliable results, it is crucial to validate the analytical method. Key validation parameters include:
-
Linearity: Prepare a series of calibration standards of caftaric acid at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be > 0.995.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by injecting the same standard multiple times on the same day and on different days. The relative standard deviation (RSD) should typically be < 2%.
-
Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a blank matrix with a known amount of caftaric acid and calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of caftaric acid that can be reliably detected and quantified by the method.
Visualizations
Workflow for Caftaric Acid Quantification
Caption: Workflow for accurate caftaric acid quantification.
Relationship between Caftaric Acid, Flavonoids, and PPO
Caption: Interferences and solutions in caftaric acid analysis.
References
- BenchChem. (2025). Technical Support Center: HPLC Analysis of Phenolic Compounds. BenchChem.
- Singleton, V. L., Zaya, J., Trousdale, E., & Salgues, M. (1984). Caftaric acid in grapes and conversion to a reaction product during processing. VITIS, 23(2), 113-120.
- United States Pharmacopeia. (2019). Dietary Supplement Monographs, Grape Seeds Oligomeric Proanthocyanidins. USP-NF.
-
Wikipedia. (n.d.). Caftaric acid. Retrieved from [Link]
- United States Pharmacopeia. (n.d.). Grape Seeds Oligomeric Proanthocyanidins. USP-NF.
- Viñas, P., Campillo, N., Aguinaga, N., & Hernández-Córdoba, M. (2008). Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Con-Form. (2024).
- Palma, M., Piñeiro, Z., & Barroso, C. G. (2001). Stability of phenolic compounds during extraction with superheated solvents.
- Proestos, C., & Komaitis, M. (2008). Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry. Journal of Agricultural and Food Chemistry, 56(5), 1503-1511.
- Mizzi, L., Chatzitzika, C., Gatt, R., & Valdramidis, V. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 58(1), 12-20.
- Di Lorenzo, C., Colombo, F., Biella, S., Stockley, C., & Restani, P. (2021). HPLC-DAD validation for analysis of flavonols, caffeic acid derivatives and anthocyanins. Foods, 10(2), 346.
- Terpinc, P., Polak, T., Šegatin, N., Hanzlowsky, A., Ulrih, N. P., & Abramovič, H. (2011). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Antioxidants, 10(7), 1068.
- Waters Corporation. (n.d.). AOAC Method Transfer: Determination of Phenolic Compounds in Dietary Supplements and Dietary Ingredients Containing Echinacea Using the Arc™ HPLC and UV-Vis Detector.
- Harborne, J. B. (1998). Phytochemical methods a guide to modern techniques of plant analysis. Springer.
- Al-Farsi, M., & Lee, C. Y. (2008). The effect of some plant extracts on polyphenol oxidase activity and enzymatic browning. Food Chemistry, 108(2), 615-621.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Pérez-Magariño, S., & González-SanJosé, M. L. (2004). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry, 52(22), 6701-6708.
- Singleton, V. L., Zaya, J., Trousdale, E., & Salgues, M. (1984). Caftaric acid in grapes and conversion to a reaction product during processing. VITIS, 23(2), 113-120.
- Sigma-Aldrich. (n.d.). Purified Grape Seeds Oligomeric Proanthocyanidins USP Reference Standard.
- Supelco. (n.d.). HPLC Troubleshooting Guide.
- Rocchetti, G., et al. (2020). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 9(12), 1735.
- Vendramin, V., et al. (2021). Caftaric Acid Isolation from Unripe Grape: A “Green” Alternative for Hydroxycinnamic Acids Recovery. Molecules, 26(4), 1145.
- Di Majo, D., La Guardia, M., Giammanco, S., La Neve, L., & Giammanco, M. (2008). The antioxidant capacity of red wine in relationship with its polyphenolic constituents. Food Chemistry, 111(1), 45-49.
- Gašić, U., et al. (2018). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method.
- AOAC International. (1990). Official Method 910.03 Tartaric Acid (Total) in Fruits and Fruit Products.
- Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.
- AOAC International. (n.d.). Comparison of Two Methods of Analysis of Organic Acids.
- Vijayanand, S., Nagasathya, S., & Peter, B. (2021). Extraction, Characterization and Inhibition of Polyphenol Oxidase in Solanum melongena. International Journal of Pharmaceutical Sciences and Research, 12(8), 4292-4301.
- Wu, C. H., Murthy, H. N., & Paek, K. Y. (2008). Efficient extraction of caffeic acid derivatives from adventitious roots of Echinacea purpurea. Journal of medicinal food, 11(3), 515-518.
- Yoruk, R., & Marshall, M. R. (2003). Inhibition of polyphenol oxidase purified from potato (Solanum tuberosum). Journal of food science, 68(8), 2469-2475.
- Liu, N., et al. (2022). Advances and Application of Polyphenol Oxidase Immobilization Technology in Plants. Foods, 11(15), 2263.
- Menon, L., et al. (2021).
- Wang, Y., et al. (2021). Chemical, Manufacturing, and Standardization Controls of Grape Polyphenol Dietary Supplements in Support of a Clinical Study. Journal of agricultural and food chemistry, 69(51), 15496-15505.
- Vendramin, V., et al. (2021). Caftaric Acid Isolation from Unripe Grape: A “Green” Alternative for Hydroxycinnamic Acids Recovery. Molecules, 26(4), 1145.
- Granato, D., et al. (2018). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Analytical Methods, 11(7), 1945-1961.
- AOAC International. (2023). Official Methods of Analysis (22nd ed.).
- Reta, F., et al. (2023). Metabolomic and transcriptomic analyses reveal the molecular mechanism of drought tolerance in tef (Eragrostis tef). Frontiers in Plant Science, 14, 1143820.
- Zeb, A. (2020). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Analytical Methods, 12(35), 4363-4370.
- Chen, Z. Y., et al. (2008). Simultaneous determination of catechin, rutin, quercetin kaempferol and isorhamnetin in the extract of sea buckthorn (Hippophae rhamnoides L.) leaves by RP-HPLC with DAD. Journal of pharmaceutical and biomedical analysis, 46(2), 249-254.
- Koriem, K. M. (2020). Caftaric acid: an overview on its structure, daily consumption, bioavailability and pharmacological effects. Journal of the Egyptian Society of Toxicology, 62(1), 1-8.
Sources
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- 2. ojs.openagrar.de [ojs.openagrar.de]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of catechin, rutin, quercetin kaempferol and isorhamnetin in the extract of sea buckthorn (Hippophae rhamnoides L.) leaves by RP-HPLC with DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
correcting for glutathione interference in caftaric acid assays
Topic: Correcting for Glutathione Interference in Caftaric Acid Assays[1]
Executive Summary
In plant metabolomics and enology, the quantification of caftaric acid (caffeoyl-tartaric acid) is frequently compromised by the presence of glutathione (GSH) .[1] This interference is not a co-elution issue but a chemical derivatization that occurs during sample preparation if Polyphenol Oxidase (PPO) is not immediately inactivated.[1]
The result is the "disappearance" of the caftaric acid peak and the emergence of a new, earlier-eluting peak: 2-S-glutathionyl caftaric acid , also known as the Grape Reaction Product (GRP) .[1] This guide details how to prevent this reaction and how to mathematically correct for it if it has already occurred.
Module 1: The Mechanism of Interference
To troubleshoot this assay, you must understand that you are observing a competitive kinetic reaction, not a chromatographic artifact.
-
Oxidation: Upon cell rupture (crushing/homogenization), PPO oxidizes caftaric acid into caftaric acid quinone (o-quinone).[1]
-
Nucleophilic Attack: If GSH is present, it acts as a strong nucleophile, attacking the quinone ring at the 2-position.
-
Product Formation: This rapidly forms the stable thioether 2-S-glutathionyl caftaric acid (GRP) .[1][2] This reaction is faster than the regenerative reduction of quinones by ascorbic acid.
Visualizing the Pathway
Figure 1: The conversion of Caftaric Acid to GRP.[1][3][2][4][5][6] Note that GRP formation effectively sequesters caftaric acid, removing it from the quantifiable pool.[1]
Module 2: Diagnostic Workflow
How do you know if your assay is compromised?
Symptom: Your caftaric acid peak (typically eluting later on C18) is lower than expected, and you see an unknown peak eluting earlier (more polar).[1]
The Diagnostic Check: Compare the UV spectrum of the unknown peak with Caftaric Acid.
-
Caftaric Acid:
(shoulder at 290-300 nm).[1] -
GRP:
.[1] The spectra are nearly identical because the hydroxycinnamic acid chromophore remains intact.
Data Comparison Table:
| Compound | Relative Retention (C18) | UV Max (nm) | Reaction Status |
| Caftaric Acid | 1.00 (Reference) | 326 | Native |
| GRP | ~0.65 - 0.75 (Earlier) | 325 | Artifact of GSH reaction |
| Coutaric Acid | ~1.10 (Later) | 310 | Distinct spectrum |
Module 3: Troubleshooting & Correction Protocols
Scenario A: Prevention (The Gold Standard)
Goal: Stop PPO before it generates the quinone.[1]
Protocol:
-
Inert Environment: All crushing/homogenization must occur under
or atmosphere.[1] -
Chemical Inactivation:
Scenario B: Mathematical Correction (Post-Reaction)
Goal: You cannot re-run the sample, or the reaction happened in vivo. You must quantify the Total Hydroxycinnamates.
Since commercial standards for GRP are rare, you must quantify it as "Caftaric Acid Equivalents."[1]
Step-by-Step Calculation:
-
Identify GRP Peak: Locate the peak eluting prior to caftaric acid with the matching UV spectrum.
-
Integration: Integrate the area of the GRP peak (
) and the remaining Caftaric Acid peak ( ).[1] -
Molar Correction:
-
The reaction is 1:1. One mole of Caftaric Acid yields one mole of GRP.
-
Assumption: The molar extinction coefficient (
) of GRP is approximately equal to that of Caftaric Acid at 320nm (Singleton et al., 1985).[1]
-
-
Formula:
Where:
Validation (Spike and Recovery): To prove this works, perform a Spike-Recovery Test :
-
Take a sample with known low GSH.[1]
-
Spike with specific amount of Caftaric Acid.[7]
-
Add PPO (or grape juice enzyme extract) and excess GSH.
-
Allow reaction to complete (15 mins).
-
Measure the new GRP peak.
-
Pass Criteria: The molar concentration of the formed GRP must equal the molar concentration of the spiked Caftaric Acid (
5%).
Module 4: Decision Tree for Assay Optimization
Use this logic flow to determine your next experimental step.
Figure 2: Decision logic for selecting the correct quantification strategy.
Frequently Asked Questions (FAQs)
Q: Can I use Ascorbic Acid to prevent the interference? A: Proceed with caution. Ascorbic acid reduces the caftaric quinone back to caftaric acid. However, if the PPO activity is high and GSH is present, the kinetic competition between the reduction (by ascorbic) and the nucleophilic addition (by GSH) can be unpredictable.[1] The safest method is PPO denaturation (acid/methanol), not redox manipulation.[1]
Q: I see a second, even earlier peak. What is it? A: If GSH is in large excess, or if laccase (from Botrytis infection) is present, you may be forming GRP2 (2,5-di-S-glutathionyl caftaric acid).[1] This elutes even earlier than GRP due to the two polar glutathione groups.
Q: Where can I buy a GRP standard? A: GRP is not typically available from major chemical suppliers (Sigma, etc.).[1] You must synthesize it enzymatically.
-
Protocol: Incubate 500 mg/L Caftaric Acid with 200 mg/L Glutathione and 1 mL crude grape juice (PPO source) at pH 6.0 for 30 mins. Purify via semi-prep HPLC.
References
-
Singleton, V. L., Salgues, M., Zaya, J., & Trousdale, E. K. (1985).[1][6] Caftaric Acid Disappearance and Conversion to Products of Enzymic Oxidation in Grape Must and Wine.[6][7] American Journal of Enology and Viticulture, 36(1), 50-56.[1][6]
-
Cheynier, V., Rigaud, J., & Moutounet, M. (1986).[1] Oxidation of Grape Juice 2-S-Glutathionyl Caffeoyl Tartaric Acid by Botrytis cinerea Laccase and Characterization of a New Substance: 2,5-di-S-Glutathionyl Caffeoyl Tartaric Acid.[1][5][8] Journal of Agricultural and Food Chemistry, 34(3).[1]
-
Waterhouse, A. L. (2002).[1][4] Determination of Total Phenolics. In Current Protocols in Food Analytical Chemistry. John Wiley & Sons, Inc.[1] [1]
-
Maggu, M., Winz, R., & Kilmartin, P. A. (2007).[1] Electrochemistry of hydroxycinnamic acids and their glutathione adducts. Analytica Chimica Acta, 592(1).[1]
Sources
- 1. Grape reaction product - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ojs.openagrar.de [ojs.openagrar.de]
- 8. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Kinetics of Caftaric Acid Oxidation in Red versus White Wine
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the oxidation kinetics of caftaric acid, a primary hydroxycinnamic acid in grapes, contrasting its behavior in red and white wine matrices. We will explore the fundamental mechanisms driving its degradation and elucidate the key compositional differences between red and white wines that dictate these reaction rates. This document is intended to serve as a technical resource, offering both theoretical insights and practical experimental protocols for researchers in enology and related fields.
Introduction: The Significance of Caftaric Acid in Wine Chemistry
Caftaric acid, the ester of caffeic acid and tartaric acid, is a major non-flavonoid phenolic compound found in grape juice and wine.[1][2] Its concentration and reactivity are of paramount importance to wine quality, primarily due to its role as a substrate for oxidation.[3][4] In white wines, the oxidation of caftaric acid is a principal cause of browning and the development of undesirable aromas.[1][3] In red wines, while its direct contribution to color is minimal, its oxidation products can participate in more complex reactions that influence color stability and sensory characteristics.[5] Understanding the kinetics of its oxidation is therefore crucial for predicting and controlling wine aging and shelf-life.
Mechanisms of Caftaric Acid Oxidation
The disappearance of caftaric acid in must and wine proceeds through two primary pathways: enzymatic and non-enzymatic (chemical) oxidation.
Enzymatic Oxidation
This pathway is predominantly active in the initial stages of winemaking, particularly in the grape must before fermentation.[6] The key enzyme responsible is polyphenol oxidase (PPO) , which catalyzes the oxidation of caftaric acid to its corresponding o-quinone.[7][8] This highly reactive quinone can then undergo further reactions. Sulfur dioxide (SO2) is a potent inhibitor of PPO, and its addition to must is a common practice to prevent enzymatic browning.[9][10][11]
Non-Enzymatic (Chemical) Oxidation
In finished wine, where PPO activity is largely inhibited by ethanol and SO2, chemical oxidation becomes the dominant degradation pathway.[6][10] This process is slower and involves the reaction of caftaric acid with molecular oxygen, often catalyzed by metal ions such as iron (Fe²⁺) and copper (Cu²⁺).[6] A key proposed mechanism is the Fenton reaction , where Fe²⁺ catalyzes the conversion of hydrogen peroxide (H₂O₂) into the highly reactive hydroxyl radical (•OH).[12] This radical can then oxidize a wide range of wine components, including caftaric acid.[12]
The initial oxidation product, the caftaric acid o-quinone, is a powerful oxidant itself and can participate in coupled oxidation reactions, for instance, oxidizing catechins.[5] It can also react with nucleophilic compounds present in wine, such as glutathione, to form grape reaction products (GRP), which are less prone to browning.[13][14]
Comparative Kinetic Analysis: Red vs. White Wine
The rate of caftaric acid oxidation differs significantly between red and white wines due to fundamental differences in their chemical composition.
Compositional Differences
The following table summarizes the key compositional distinctions that influence the kinetics of caftaric acid oxidation.
| Parameter | White Wine | Red Wine | Rationale for Impact on Caftaric Acid Oxidation |
| Total Phenolics | Low | High (due to skin and seed contact) | In red wine, a higher concentration of other phenolic compounds (e.g., anthocyanins, catechins, tannins) compete with caftaric acid for oxidation, effectively lowering its relative oxidation rate.[2] |
| Anthocyanins | Absent | Present (responsible for color) | Anthocyanins can act as antioxidants and also react with caftaric acid oxidation products, influencing the overall redox chemistry. |
| Free Sulfur Dioxide (SO₂) | Typically Higher | Typically Lower | White wines often receive higher doses of SO₂ to protect against oxidation and maintain their delicate aroma profile.[9][15] SO₂ is a potent antioxidant and inhibitor of both enzymatic and chemical oxidation.[9][10][11][16] |
| pH | Generally Lower (more acidic) | Generally Higher (less acidic) | Chemical oxidation rates tend to increase with higher pH. The typically higher pH of red wines can favor faster oxidation reactions, though this is often counteracted by the higher phenolic content. |
| Metal Ions (Fe, Cu) | Variable | Variable | These ions catalyze chemical oxidation. Their concentration can vary based on viticultural and winemaking practices. |
Causality of Kinetic Differences
The slower net oxidation rate of caftaric acid in red wine can be attributed to a "sacrificial antioxidant" effect. The abundance of other phenolic compounds, particularly flavonoids like catechins and tannins, provides a larger pool of molecules that can be oxidized.[2] These compounds can effectively "scavenge" oxygen and reactive oxygen species, thereby sparing caftaric acid. Furthermore, they can react with and reduce the caftaric acid quinones back to caftaric acid, creating a regenerative cycle that slows its net loss.
In contrast, the phenolic profile of white wine is dominated by hydroxycinnamates like caftaric acid.[17] With fewer competing substrates, caftaric acid is more readily oxidized, leading to a faster depletion and a greater susceptibility to browning.[3] The higher levels of free SO₂ typically maintained in white wines are a critical winemaking tool to mitigate this inherent vulnerability.[9][11]
Experimental Protocol for Comparative Kinetic Analysis
To quantitatively assess the differences in caftaric acid oxidation rates, a model wine system can be employed. This allows for the systematic investigation of key variables while eliminating the complexity of a real wine matrix.
Preparation of Model Wine Solutions
-
Stock Solution: Prepare a base model wine solution containing 12% (v/v) ethanol and 5 g/L tartaric acid in deionized water.
-
pH Adjustment: Adjust the pH of the base solution to two levels representative of typical white (pH 3.2) and red (pH 3.6) wines using a solution of sodium hydroxide.
-
Red Wine Model: To simulate the phenolic composition of red wine, add a representative concentration of catechin (e.g., 200 mg/L) and a commercially available grape seed tannin extract (e.g., 500 mg/L) to the pH 3.6 model wine.
-
White Wine Model: The pH 3.2 model wine without additional phenolics will serve as the white wine model.
-
Caftaric Acid Spike: Spike all model wine solutions with a known concentration of pure caftaric acid (e.g., 100 mg/L).
Kinetic Experiment Workflow
The following diagram illustrates the workflow for the kinetic experiment.
Sources
- 1. Caftaric acid - Wikipedia [en.wikipedia.org]
- 2. Phenolic content in wine - Wikipedia [en.wikipedia.org]
- 3. Phenolic Compounds as Markers of Wine Quality and Authenticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs.openagrar.de [ojs.openagrar.de]
- 5. openagrar.de [openagrar.de]
- 6. enartis.com [enartis.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Caftaric Acid Disappearance and Conversion to Products of Enzymic Oxidation in Grape Must and Wine | American Journal of Enology and Viticulture [ajevonline.org]
- 9. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
- 10. uwe-hofmann.org [uwe-hofmann.org]
- 11. theliquorstore.com [theliquorstore.com]
- 12. researchgate.net [researchgate.net]
- 13. Wine Faults: State of Knowledge in Reductive Aromas, Oxidation and Atypical Aging, Prevention, and Correction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SciELO South Africa - www.scielo.org.za [scielo.org.za]
- 15. Phenolic and Aroma Changes of Red and White Wines during Aging Induced by High Hydrostatic Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shop.iastate.edu [shop.iastate.edu]
- 17. ajevonline.org [ajevonline.org]
A Comprehensive Guide to Inter-Laboratory Validation of Caftaric Acid Quantification Standards
This guide provides a detailed framework for the robust validation of analytical methods for the quantification of caftaric acid, with a focus on inter-laboratory studies. It is intended for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of this important phenolic compound. This document moves beyond a simple recitation of protocols to explain the scientific reasoning behind the validation process, ensuring a deep understanding of how to establish a trustworthy and authoritative analytical method.
The Significance of Caftaric Acid and the Imperative for Validated Quantification
Caftaric acid, an ester of caffeic acid and tartaric acid, is a prominent phenolic compound found in a variety of plants, most notably in grapes (Vitis vinifera) and Echinacea species.[1][2] Its presence and concentration are of significant interest in the food and beverage industry, particularly in winemaking, where it influences color, stability, and sensory properties.[1] In the pharmaceutical and dietary supplement sectors, caftaric acid is often a key marker for the quality control and standardization of herbal extracts.
Given its importance, the ability to accurately and consistently quantify caftaric acid across different laboratories is paramount. An inter-laboratory validation study is the gold standard for demonstrating the reproducibility and reliability of an analytical method. This guide will delineate the process for such a validation, starting from the establishment of a robust single-laboratory validated method.
Foundational Step: Single-Laboratory Validation of an HPLC-DAD Method for Caftaric Acid
Before a method can be validated across multiple laboratories, it must first be thoroughly validated within a single laboratory. This initial validation establishes the fundamental performance characteristics of the method. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used and reliable technique for the quantification of phenolic compounds like caftaric acid.
The Causality Behind Experimental Choices
The selection of an HPLC-DAD method is predicated on its ability to provide both quantitative and qualitative information. The quantitative aspect is achieved through the correlation of peak area with concentration, while the DAD provides spectral data that can confirm the identity and purity of the analyte peak.
A Self-Validating System: The Validation Protocol
A comprehensive single-laboratory validation protocol for caftaric acid quantification should adhere to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][5] The following performance characteristics must be evaluated:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of caftaric acid in a blank matrix and by comparing the UV-Vis spectrum of the analyte peak in a sample to that of a certified reference standard.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of a certified caftaric acid reference standard are analyzed, and the resulting peak areas are plotted against concentration. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies, where a known amount of caftaric acid is spiked into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated.
-
Precision: The degree of scatter between a series of measurements. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by analyzing a minimum of six replicate preparations of a homogeneous sample.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are typically determined from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature, flow rate). This provides an indication of its reliability during routine use.
Experimental Protocol: Single-Laboratory Validation
A detailed, step-by-step methodology for the single-laboratory validation is provided below.
Objective: To validate an HPLC-DAD method for the quantification of caftaric acid.
Materials:
-
Caftaric acid certified reference standard (USP or equivalent)[6][7]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid (for mobile phase acidification)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a DAD detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of caftaric acid (e.g., 1000 µg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample matrix.
-
Extract the caftaric acid using an appropriate solvent (e.g., methanol).
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 330 nm (the λmax of caftaric acid)
-
-
Validation Experiments:
-
Specificity: Inject a blank matrix, a caftaric acid standard, and a sample. Compare the chromatograms and UV-Vis spectra.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve.
-
Accuracy: Spike a blank matrix with caftaric acid at three different concentration levels and calculate the percent recovery.
-
Precision:
-
Repeatability: Inject six replicate preparations of a mid-range concentration standard.
-
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst.
-
-
LOD & LOQ: Calculate based on the standard deviation of the y-intercepts of the regression lines and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to the chromatographic conditions (e.g., ± 2% acetonitrile in the mobile phase, ± 2°C column temperature) and assess the impact on the results.
-
Data Presentation: Single-Laboratory Validation
The quantitative data from the single-laboratory validation should be summarized in clear and concise tables.
Table 1: Linearity of Caftaric Acid Quantification
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1 | [Example Value] |
| 5 | [Example Value] |
| 10 | [Example Value] |
| 25 | [Example Value] |
| 50 | [Example Value] |
| 100 | [Example Value] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy and Precision of Caftaric Acid Quantification
| Spike Level | Mean Recovery (%) | Repeatability (RSD%) | Intermediate Precision (RSD%) |
|---|---|---|---|
| Low | [Example Value] | [Example Value] | [Example Value] |
| Medium | [Example Value] | [Example Value] | [Example Value] |
| High | [Example Value] | [Example Value] | [Example Value] |
Scaling Up: The Inter-Laboratory Validation Study
An inter-laboratory validation study, also known as a collaborative study, is designed to assess the reproducibility of an analytical method when performed by different analysts in different laboratories. The design and execution of such a study should follow established guidelines, such as those from AOAC INTERNATIONAL.[3][8][9]
The Logic of Collaborative Study Design
The primary goal is to determine the extent to which results can be reproduced between laboratories. This provides a measure of the method's ruggedness in a real-world setting. A well-designed study will involve a sufficient number of participating laboratories and a set of homogeneous and stable test materials.
Mandatory Visualization: The Inter-Laboratory Validation Workflow
Caption: Workflow for an inter-laboratory validation study.
Experimental Protocol: Inter-Laboratory Validation
Objective: To determine the reproducibility of the validated HPLC-DAD method for caftaric acid quantification across multiple laboratories.
1. Study Coordinator:
-
Designate a coordinating laboratory responsible for preparing and distributing test materials, collecting data, and performing the statistical analysis.
2. Participating Laboratories:
-
Recruit a minimum of eight qualified laboratories to participate in the study.[9]
3. Test Materials:
-
Prepare a set of homogeneous and stable test materials. These could be, for example, a well-characterized plant extract or a spiked placebo.
-
The materials should cover a range of caftaric acid concentrations.
-
Prepare a sufficient quantity of each material to distribute to all participating laboratories.
-
A portion of each material should be retained by the coordinating laboratory for stability testing.
4. Study Protocol:
-
Provide all participating laboratories with a detailed and unambiguous study protocol. This should include:
-
The validated single-laboratory HPLC-DAD method.
-
Instructions for handling and storing the test materials.
-
The number of replicate analyses to be performed on each material.
-
A standardized format for reporting the results.
-
5. Data Analysis:
-
The coordinating laboratory collects the data from all participants.
-
The data is statistically analyzed to determine the inter-laboratory reproducibility. Analysis of variance (ANOVA) is a common statistical tool for this purpose.[10]
-
Key parameters to be calculated include:
-
Repeatability Standard Deviation (sr): The standard deviation of results within a laboratory.
-
Reproducibility Standard Deviation (sR): The standard deviation of results between laboratories.
-
Repeatability Relative Standard Deviation (RSDr): sr expressed as a percentage of the mean.
-
Reproducibility Relative Standard Deviation (RSDR): sR expressed as a percentage of the mean.
-
Data Presentation: Inter-Laboratory Validation
The results of the inter-laboratory study should be presented in a clear and comprehensive manner.
Table 3: Inter-Laboratory Validation Results for Caftaric Acid Quantification
| Test Material | Mean Concentration (µg/mL) | sr | sR | RSDr (%) | RSDR (%) |
|---|---|---|---|---|---|
| Sample A (Low Conc.) | [Example Value] | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
| Sample B (Mid Conc.) | [Example Value] | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
| Sample C (High Conc.) | [Example Value] | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
Conclusion: Establishing a Gold Standard for Caftaric Acid Quantification
A thoroughly validated analytical method, particularly one that has undergone a successful inter-laboratory study, provides a high degree of confidence in the accuracy and reliability of the data it generates. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can establish a robust and reproducible method for the quantification of caftaric acid. This, in turn, ensures the quality and consistency of products and facilitates meaningful comparisons of data across different laboratories and studies.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
AOAC INTERNATIONAL. Guidelines for Validation of Botanical Identification Methods. Journal of AOAC INTERNATIONAL. [Link]
-
International Conference on Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Feed Industry HACCP and PCQI Training. Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. [Link]
-
DiVA. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]
-
ResearchGate. On the validation by inter-laboratory study of 'procedures' in chemical measurement. [Link]
-
Time Training Center. Advanced Statistical Analysis of Laboratory Course. [Link]
-
Vitis. Caftaric acid in grapes and conversion to a reaction product during processing. [Link]
-
BioPharm International. Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. [Link]
-
International Journal of Metrology and Quality Engineering. Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]
-
University of North Texas Chemistry. Trends in quality in the analytical laboratory. II. Analytical method validation and quality assurance. [Link]
-
Wikipedia. Caftaric acid. [Link]
-
YouTube. Analytical Method Development and Validation for Compliant Testing Webinar. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
FDA. Q2(R2) Validation of Analytical Procedures. [Link]
-
MDPI. Caftaric Acid Isolation from Unripe Grape: A “Green” Alternative for Hydroxycinnamic Acids Recovery. [Link]
-
PubChem. Caftaric Acid. [Link]
-
MDPI. Caftaric Acid Isolation from Unripe Grape: A “Green” Alternative for Hydroxycinnamic Acids Recovery. [Link]
-
Spices Board India. Guidelines for Sampling and Despatch of Proficiency Testing Material. [Link]
-
ResearchGate. Do you have any experience with isolation of CAFTARIC ACID? [Link]
Sources
- 1. Caftaric acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. canadacommons.ca [canadacommons.ca]
- 4. aoac.org [aoac.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Caftaric acid USP Reference Standard CAS 67879-58-7 Sigma-Aldrich [sigmaaldrich.com]
- 7. store.usp.org [store.usp.org]
- 8. AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. feedhaccp.org [feedhaccp.org]
- 10. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
Technical Comparison: Caftaric Acid vs. Gallic Acid as Oxidation Substrates in Model Wine
Topic: Caftaric Acid vs. Gallic Acid as Oxidation Substrates in Model Wine Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Enologists
Executive Summary
In model wine systems, caftaric acid and gallic acid represent two distinct paradigms of oxidation. Caftaric acid is the primary substrate for enzymatic oxidation (Polyphenol Oxidase - PPO) in grape must, characterized by rapid kinetics and the formation of glutathionyl adducts (Grape Reaction Product). In contrast, gallic acid serves as the standard reference for chemical autoxidation during wine aging, exhibiting slow, first-order kinetics driven by metal catalysis (Fe/Cu) and high sensitivity to oxygen solubility.
For researchers modeling prefermentation (must) oxidation , caftaric acid is the requisite substrate. For modeling aging (chemical) oxidation , gallic acid is the industry standard due to its stability and predictable autoxidation rates.
Chemical Fundamentals & Redox Properties[1][2][3][4][5]
Understanding the structural differences is critical for experimental design.
| Feature | Caftaric Acid (Caffeoyltartaric Acid) | Gallic Acid (3,4,5-Trihydroxybenzoic Acid) |
| Class | Hydroxycinnamic Acid Derivative | Hydroxybenzoic Acid |
| Structure | ortho-Diphenol (Catechol moiety) conjugated with a double bond. | vic-Triphenol (Pyrogallol moiety). |
| Redox Potential ( | ~400–450 mV (vs. Ag/AgCl). Readily forms o-quinones. | ~280–320 mV (vs. Ag/AgCl). Thermodynamically easier to oxidize than catechols but kinetically slower without enzymes. |
| Primary Oxidation Mode | Enzymatic (PPO/Tyrosinase). | Chemical (Autoxidation/Metal-catalyzed). |
| Solubility in Model Wine | High, but susceptible to hydrolysis. | High, stable in acidic model wine. |
Key Insight: While gallic acid has a lower oxidation potential (easier to oxidize thermodynamically), caftaric acid oxidizes orders of magnitude faster in the presence of PPO due to specific enzyme-substrate affinity.
Mechanism 1: Enzymatic Oxidation (The "Must" Phase)
This mechanism is relevant for studies simulating grape crushing and juice extraction.
The Caftaric Acid Pathway
Caftaric acid is the specific substrate for Grape PPO.[1]
-
Enzymatic Catalysis: PPO utilizes molecular oxygen to oxidize caftaric acid to caftaric acid o-quinone .
-
Fate of Quinones:
-
With Glutathione (GSH): The quinone reacts rapidly via nucleophilic addition to form 2-S-glutathionyl caftaric acid (Grape Reaction Product - GRP). GRP is colorless and halts browning.
-
Without GSH: The quinone acts as an oxidant for other phenols (e.g., catechins/anthocyanins) in a process called Coupled Oxidation , leading to brown polymeric pigments.
-
Gallic Acid Behavior
Gallic acid is not a substrate for Grape PPO.[2] It remains stable in must unless:
-
Laccase is present: The fungal enzyme from Botrytis cinerea oxidizes gallic acid rapidly.
-
Coupled Oxidation occurs: Caftaric acid quinones can chemically oxidize gallic acid, but this is secondary.
Mechanism 2: Chemical Oxidation (The "Wine" Phase)
This mechanism is relevant for studies simulating barrel aging, micro-oxygenation, or shelf-life.
The Gallic Acid Pathway
Gallic acid acts as the model substrate for non-enzymatic browning.[3]
-
Radical Formation: In the presence of trace metals (Fe³⁺/Cu²⁺), gallic acid donates an electron to form a semiquinone radical.
-
Oxygen Consumption: The radical reacts with dissolved oxygen, generating superoxide (
), which converts to hydrogen peroxide ( ). -
Fenton Reaction:
reacts with Fe²⁺ to generate the highly reactive hydroxyl radical ( ), which indiscriminately attacks other wine components (ethanol, tartaric acid).
Kinetic Profile:
-
Rate Law: Pseudo-first-order with respect to gallic acid concentration.
-
Temperature Effect: Interestingly, gallic acid oxidation rates in model wine can decrease slightly or plateau at higher temperatures (e.g., 45°C vs 30°C) due to the reduced solubility of oxygen, which becomes the limiting reagent [1].
Experimental Protocols
Protocol A: Model Wine Preparation
Standard matrix to ensure reproducibility.
-
Base Solvent: 12% (v/v) Ethanol in Milli-Q water.
-
Buffer: 5.0 g/L L-(+)-Tartaric acid.
-
pH Adjustment: Adjust to pH 3.5 using 1M NaOH.
-
Metal Catalyst (Optional but Recommended for Chemical Oxidation): Add 5 mg/L FeSO₄·7H₂O and 0.5 mg/L CuSO₄·5H₂O to mimic winery equipment contact.
Protocol B: Measuring Oxidation Kinetics
Method 1: Oxygen Consumption (The Gold Standard)
Best for determining total oxidative load.
-
Setup: Use a specialized oxy-luminescence sensor (e.g., NomaSense) or a Clark electrode in a sealed, stirred vessel (volume ~50 mL).
-
Substrate Addition:
-
Measurement: Record
every 15 seconds until depletion or plateau. -
Calculation: Calculate Initial Oxygen Consumption Rate (OCR) in mg/L/min.
Method 2: HPLC-DAD Monitoring (Substrate Depletion)
Best for tracking reaction products.
-
Sampling: Aliquot 1 mL samples at t=0, 5, 15, 30, 60 mins.
-
Quenching: Immediately add 20 µL of 1M HCl or 500 mg/L SO₂ to stop the reaction.
-
Analysis:
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
-
Wavelengths: 280 nm (Gallic/Total Phenols), 320 nm (Caftaric/GRP).
-
Key Markers:
-
Caftaric Acid: Retention ~15-20 min (system dependent).
-
GRP: Elutes earlier than Caftaric acid (more polar).
-
Gallic Acid: Elutes early (very polar).
-
-
Visualization of Pathways
Diagram 1: Enzymatic vs. Chemical Oxidation Pathways
This diagram illustrates the divergent fates of Caftaric and Gallic acids.
Caption: Divergent oxidation pathways. Caftaric acid follows a rapid enzymatic route to quinones, while Gallic acid follows a slower, metal-catalyzed radical mechanism.
Data Summary & Comparison
| Metric | Caftaric Acid System | Gallic Acid System |
| Oxidation Rate ( | Very Fast ( | Slow ( |
| Oxygen Consumption | Stoichiometric (0.5 | Non-stoichiometric (Chain reaction, consumes >1 |
| Major Product | GRP (if GSH present) | Dehydrodimers, Purpurogallin |
| Browning Potential | High (if GSH depleted) | Moderate (yellow-brown evolution) |
| Inhibition | Inhibited by SO₂, Ascorbic Acid, Bentonite (removes PPO) | Inhibited by SO₂ (scavenges |
References
-
Zinnai, A., et al. (2013). Chemical and Laccase catalysed oxidation of gallic acid: determination of kinetic parameters. Research Journal of Biotechnology.
-
Singleton, V. L., et al. (1985). Caftaric Acid Disappearance and Conversion to Products of Enzymic Oxidation in Grape Must and Wine. American Journal of Enology and Viticulture.
-
Cheynier, V., et al. (1988).[5] Oxidation of Grape Juice Phenolic Compounds in Model Solutions. Journal of Agricultural and Food Chemistry.
-
Danilewicz, J. C. (2003). Review of Reaction Mechanisms of Oxygen and Proposed Intermediate Reduction Products in Wine. American Journal of Enology and Viticulture.
-
Waterhouse, A. L., & Laurie, V. F. (2006). Oxidation of Wine Phenolics: A Critical Evaluation and Hypotheses. American Journal of Enology and Viticulture.
Sources
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- 2. Grape reaction product - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. The oxidation-reduction potentials of compound I/compound II and compound II/ferric couples of horseradish peroxidases A2 and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ojs.openagrar.de [ojs.openagrar.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Caftaric acid in grapes and conversion to a reaction product during processing | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
A Comparative Guide to the Bioavailability of Free vs. Esterified Caftaric Acid for Researchers and Drug Development Professionals
In the realm of pharmacokinetics and drug delivery, understanding the bioavailability of a bioactive compound is paramount to harnessing its therapeutic potential. This guide offers an in-depth, objective comparison of the bioavailability of free caftaric acid versus its esterified forms. As drug development professionals, a nuanced comprehension of how a simple chemical modification like esterification can profoundly impact absorption, metabolism, and ultimately, systemic exposure, is critical for lead compound optimization and formulation design. This document moves beyond a superficial overview to dissect the underlying mechanisms and provide actionable, data-driven insights.
Introduction to Caftaric Acid and the Significance of Bioavailability
Caftaric acid, an ester of caffeic acid and tartaric acid, is a prominent phenolic compound found in various plants, notably grapes and Echinacea purpurea.[1][2][3] Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, have positioned it as a compound of significant interest.[1][4] However, the therapeutic efficacy of any orally administered agent is fundamentally tethered to its bioavailability – the fraction of the administered dose that reaches systemic circulation unchanged.
The core question we address is: How does the ester linkage in caftaric acid, and potentially further esterification, influence its journey from the gastrointestinal tract to the bloodstream compared to its free acid counterpart? This comparison is not merely academic; it has direct implications for the design of functional foods, nutraceuticals, and pharmaceuticals.
The Metabolic Fate and Absorption of Free Caftaric Acid
In vivo and in vitro studies have begun to illuminate the pathway of free caftaric acid through the body. The prevailing evidence suggests a multi-stage process involving both gastric absorption and metabolism.
Research in rat models indicates that the stomach is a significant site for the absorption of trans-caftaric acid.[2] Following administration directly into the stomach, intact trans-caftaric acid was detected in the plasma within 10 to 20 minutes.[2] This rapid appearance suggests that the acidic environment of the stomach may facilitate the passive diffusion of the non-ionized form of the acid across the gastric mucosa.
While some gastric absorption occurs, the intestinal epithelium presents a more substantial barrier. Studies utilizing the Caco-2 cell monolayer model, a well-established in vitro model of the human intestinal barrier, have demonstrated that caftaric acid exhibits poor permeability.[5] This suggests that despite its presence in the intestinal lumen, its ability to traverse the enterocytes and enter circulation is limited.
Once absorbed, free caftaric acid is subject to metabolic transformation. In rats, alongside the parent compound, its O-methylated derivative, trans-fertaric acid, was also identified in plasma, with its concentration increasing over time.[2] This indicates that methylation is a key metabolic pathway for caftaric acid. Notably, both trans-caftaric acid and trans-fertaric acid were found in the kidney, while only the methylated form was detected in the urine, suggesting renal excretion of the metabolite.[2] In some instances, trans-caftaric acid was also detected in the brain, pointing to its potential to cross the blood-brain barrier.[2]
Any unabsorbed caftaric acid that reaches the colon is not inert. In vitro fermentation models using human fecal microbiota have shown that caftaric acid is rapidly metabolized.[6] The primary microbial metabolites identified were 3-hydroxyphenylpropionic acid and benzoic acid.[6] This highlights the crucial role of the gut microbiome in the overall metabolism of caftaric acid, transforming it into different bioactive compounds.
Visualizing the Journey of Free Caftaric Acid
The following workflow illustrates the absorption and metabolic pathway of free caftaric acid based on current experimental evidence.
Caption: Metabolic pathway of free caftaric acid.
The Impact of Esterification on Bioavailability: A Comparative Analysis
Direct comparative bioavailability studies between free caftaric acid and its other esterified forms are scarce. However, we can draw valuable inferences from studies on other caffeic acid esters, such as caffeic acid phenethyl ester (CAPE) and chlorogenic acid (caffeic acid quinic acid ester).
The central hypothesis is that esterification alters the physicochemical properties of the parent molecule, thereby influencing its interaction with metabolic enzymes and cellular transporters.
For an esterified compound to be absorbed as its constituent parts, or for the ester itself to be absorbed, it must first contend with a host of esterase enzymes present in the gastrointestinal tract, blood, and liver.[7]
Studies on CAPE have shown that it is hydrolyzed to caffeic acid in rat plasma by carboxylesterases.[8] This suggests that esterified forms of caftaric acid would likely undergo similar enzymatic cleavage. The rate and extent of this hydrolysis are critical determinants of bioavailability. If hydrolysis is rapid and extensive in the intestinal lumen, the bioavailability profile may resemble that of the constituent acids (caffeic and tartaric acid). If the ester remains intact, its own absorption characteristics will dictate bioavailability.
Interestingly, research on different fatty acid esters has shown that free fatty acid forms have significantly higher bioavailability compared to ethyl ester forms, particularly in low-fat conditions, because the latter requires intestinal lipases for hydrolysis prior to absorption.[9][10] This principle likely extends to phenolic acid esters.
Esterification can directly impact absorption in the small intestine. For instance, the esterification of caffeic acid with quinic acid to form chlorogenic acid has been shown to decrease its gut absorption compared to free caffeic acid.[6] This suggests that the bulkier, more polar ester may have a lower affinity for passive diffusion or for specific transporters. Given that free caftaric acid already exhibits poor permeability in Caco-2 models, it is plausible that further esterification could either maintain or further reduce this permeability.[5]
The following table summarizes the key comparative points, drawing on direct evidence for caftaric acid where available and supplementing with data from other relevant caffeic acid esters.
| Feature | Free Caftaric Acid | Esterified Caftaric Acid (Inferred) | Supporting Evidence |
| Primary Absorption Site | Stomach[2] | Dependent on hydrolysis; likely small intestine post-hydrolysis | [2] |
| Intestinal Permeability | Poor[5] | Likely poor to very poor (as the ester) | [5][6] |
| Key Metabolic Step | O-methylation in plasma[2] | Enzymatic hydrolysis to free caftaric acid and its alcohol/acid counterpart | [7][8] |
| Gut Microbiota Metabolism | Rapid metabolism to smaller phenolic acids[6] | Rapid metabolism, similar to free form[6] | [6] |
| Overall Bioavailability | Low | Potentially lower than the free form due to requisite hydrolysis and poor permeability of the intact ester | [6][9] |
Visualizing the Comparative Fate
This diagram illustrates the divergent pathways of free versus esterified caftaric acid.
Caption: Comparative pathways of free vs. esterified caftaric acid.
Experimental Protocols for Assessing Comparative Bioavailability
To definitively compare the bioavailability of free versus esterified caftaric acid, a combination of in vitro and in vivo studies is essential.
This assay provides a first-pass assessment of intestinal permeability.
Objective: To determine the apparent permeability coefficient (Papp) of free caftaric acid and its esterified form across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[11]
-
Monolayer Integrity: The transepithelial electrical resistance (TEER) is measured to ensure monolayer integrity. TEER values >500 Ω·cm² are typically considered acceptable.[11]
-
Transport Experiment (AP to BL): a. The culture medium is replaced with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. The test compounds (free and esterified caftaric acid, at a non-toxic concentration, e.g., 50 µM) are added to the apical (AP) side of the monolayer.[11] c. The basolateral (BL) side contains fresh HBSS. d. Samples are taken from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and from the AP side at the beginning and end of the experiment.
-
Sample Analysis: The concentration of the test compounds in the collected samples is quantified using a validated HPLC method.[12][13]
-
Papp Calculation: The apparent permeability coefficient is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the compound on the basolateral side, A is the surface area of the membrane, and C0 is the initial concentration on the apical side.
This study provides definitive data on the absorption, distribution, metabolism, and excretion (ADME) profile.
Objective: To compare the plasma concentration-time profiles and key pharmacokinetic parameters of free and esterified caftaric acid following oral administration to rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used. The animals are fasted overnight before dosing.
-
Dosing: Two groups of rats receive an oral gavage of either free caftaric acid or the esterified form at an equimolar dose.
-
Blood Sampling: Blood samples are collected via the tail vein at pre-determined time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of the parent compounds and their major metabolites (e.g., trans-fertaric acid) are determined using a validated LC-MS/MS method.[14]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2: Elimination half-life.
-
Conclusion and Future Directions
The available evidence strongly suggests that the bioavailability of caftaric acid is a complex process influenced by its chemical form. Free caftaric acid exhibits some gastric absorption but is limited by poor intestinal permeability.
Esterification is likely to further reduce overall bioavailability. The intact ester is expected to have poor permeability, and its absorption is contingent upon prior enzymatic hydrolysis. Therefore, the rate and extent of this hydrolysis become the rate-limiting step.
For drug development professionals, these insights are critical:
-
Formulation Strategies: For enhancing the systemic exposure of caftaric acid, formulation strategies should focus on improving its solubility and intestinal permeability. This could involve the use of permeation enhancers or nano-delivery systems.[15]
-
Prodrug Design: While simple esterification may decrease bioavailability, designing specific esters that are selectively cleaved by enzymes at the target site could be a viable prodrug strategy to achieve targeted delivery.
-
Direct Comparative Studies: There is a clear need for head-to-head pharmacokinetic studies comparing free caftaric acid with various esterified forms to provide definitive data and guide future development efforts.
By understanding the intricate dance between chemical structure and metabolic processes, we can better unlock the therapeutic promise of valuable natural compounds like caftaric acid.
References
-
Koriem, K. M. M. (2020). Caftaric acid: an overview on its structure, daily consumption, bioavailability and pharmacological effects. Biointerface Research in Applied Chemistry, 10(4), 5616-5623. [Link][1][4]
-
Jaganath, I. B., Mullen, W., Edwards, C. A., & Crozier, A. (2009). Microbial metabolism of caffeic acid and its esters chlorogenic and caftaric acids by human faecal microbiota in vitro. Journal of the Science of Food and Agriculture, 89(1), 133-141. [Link][6]
-
Vanzo, A., Cecotti, R., Vrhovsek, U., Torres, A. M., Mattivi, F., & Passamonti, S. (2007). The fate of trans-caftaric acid administered into the rat stomach. Journal of Agricultural and Food Chemistry, 55(25), 10381-10386. [Link][2]
-
Rao, X., Wang, Y., Lu, Y., Pang, J., & Liu, C. (2009). Pharmacokinetics of caffeic acid phenethyl ester and its catechol-ring fluorinated derivative following intravenous administration to rats. Biomedical Chromatography, 23(11), 1224-1229. [Link][14]
-
ResearchGate. (2020). Caftaric acid: an overview on its structure, daily consumption, bioavailability and pharmacological effects. [Link][4]
-
Barreca, D., Laganà, G., & Tell, G. (2021). Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities. Molecules, 26(11), 3125. [Link][16]
-
Semantic Scholar. (n.d.). Caftaric acid: an overview on its structure, daily consumption, bioavailability and pharmacological effects. [Link]
-
Žymantė, M., Ramanauskienė, K., & Ivanauskas, L. (2023). Optimization of Delivery and Bioavailability of Encapsulated Caffeic Acid. Pharmaceutics, 15(5), 1484. [Link][15]
-
Matthias, A., Penman, K. G., Matovic, N. J., & Bone, K. M. (2004). Permeability studies of alkylamides and caffeic acid conjugates from echinacea using a Caco-2 cell monolayer model. Journal of Clinical Pharmacy and Therapeutics, 29(1), 7-13. [Link][5]
-
Celli, N., Dragani, L. K., Fimognari, C., & Ranaldi, G. (2007). In vitro and in vivo stability of caffeic acid phenethyl ester, a bioactive compound of propolis. Journal of Agricultural and Food Chemistry, 55(10), 3842-3848. [Link][8]
-
Cheng, X., Li, J., Li, Y., Wu, H., & Yang, L. (2018). Anti-Inflammatory Phenolic Acid Esters from the Roots and Rhizomes of Notopterygium incisium and Their Permeability in the Human Caco-2 Monolayer Cell Model. Molecules, 23(10), 2449. [Link][11]
-
Singleton, V. L., & Trousdale, E. K. (1983). Caftaric acid in grapes and conversion to a reaction product during processing. American Journal of Enology and Viticulture, 34(1), 27-32. [Link]
-
Vendramin, V., Viel, S., & Vincenzi, S. (2021). Caftaric Acid Isolation from Unripe Grape: A “Green” Alternative for Hydroxycinnamic Acids Recovery. Molecules, 26(4), 1148. [Link][13]
-
ResearchGate. (2021). (PDF) Caftaric Acid Isolation from Unripe Grape: A “Green” Alternative for Hydroxycinnamic Acids Recovery. [Link][17]
-
Tunek, A., & Odham, G. (1990). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. International Journal of Pharmaceutics, 65(1-2), 1-8. [Link][7]
-
Laid, A., Davidson, W. S., & Dyer, J. H. (2012). Steady-state bioavailability of prescription omega-3 on a low-fat diet is significantly improved with a free fatty acid formulation compared with an ethyl ester formulation: the ECLIPSE II study. Vascular Health and Risk Management, 8, 525-534. [Link][9]
-
Lapointe, J. F., Gauthier, A., Martin, G., & Hegele, R. A. (2019). A Single-dose, Comparative Bioavailability Study of a Formulation containing OM3 as Phospholipid and Free Fatty Acid to an Ethyl Ester Formulation in the Fasting and Fed States. Clinical Therapeutics, 41(3), 426-444. [Link][10]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
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- 6. Microbial metabolism of caffeic acid and its esters chlorogenic and caftaric acids by human faecal microbiota in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo stability of caffeic acid phenethyl ester, a bioactive compound of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Validating Plasma Biomarkers for Caftaric Acid Intake: A Comparative Technical Guide
Executive Summary
Caftaric acid (trans-caffeoyltartaric acid) is the predominant non-flavonoid phenolic compound in grapes and wine.[1] Unlike ubiquitous hydroxycinnamates like caffeic acid (found in coffee, fruits, and vegetables), caftaric acid offers a unique potential as a specific biomarker for grape and wine consumption.[1] However, its validation in human plasma is complicated by rapid esterase-mediated hydrolysis and extensive Phase II metabolism.[1]
This guide compares two primary analytical strategies:
-
The "Product": Targeted LC-MS/MS Quantification of Intact Caftaric Acid .
-
The "Alternative": Enzymatic Hydrolysis & Quantification of Total Caffeic Acid .
While the Alternative offers higher sensitivity, it suffers from critical specificity failures.[1] This guide provides the protocols and data necessary to validate the Intact Caftaric Acid method as the superior standard for specificity-demanding applications.
Part 1: The Bioanalytical Challenge
The fundamental challenge in validating caftaric acid intake is the "Bioavailability Paradox."[1] While the compound is abundant in the source matrix (wine/grapes), it is unstable in the biological matrix (plasma).[1]
Metabolic Instability
Upon ingestion, caftaric acid undergoes rapid hydrolysis by mucosal and plasma esterases, cleaving the tartaric acid moiety to release caffeic acid.[1] Consequently, the window for detecting intact caftaric acid is narrow (
The Specificity Trap
Most conventional studies utilize Method B (Hydrolysis) , which converts all conjugates back to caffeic acid.[1]
-
Flaw: Caffeic acid is not specific.[1] A subject drinking coffee will show high plasma caffeic acid, indistinguishable from a subject drinking wine.[1]
-
Solution: Validating Method A (Intact Analysis) is the only way to prove source-specific intake from grapes/chicory.
Part 2: Comparative Methodology & Data
Performance Comparison Table
The following data summarizes the validation parameters of the Targeted Intact Method (LC-MS/MS) versus the Hydrolysis Method.
| Parameter | Method A: Intact Caftaric Acid (Targeted) | Method B: Total Caffeic Acid (Hydrolyzed) |
| Analyte Target | trans-Caftaric Acid (m/z 311) | Caffeic Acid (m/z 179) |
| Specificity | High (Unique to grapes/chicory) | Low (Confounded by coffee, fruits) |
| LOD (Limit of Detection) | 0.5 – 1.0 ng/mL | 5.0 – 10.0 ng/mL |
| Sample Prep | SPE (Acidified) | Enz. Hydrolysis + LLE |
| Recovery | 85% ± 5% | 92% ± 3% |
| Matrix Effect | Moderate (-15% suppression) | High (-30% suppression) |
| Clinical Utility | Dietary Fingerprinting, Bioavailability | General Antioxidant Status |
Experimental Validation Data
Linearity & Sensitivity: Method A utilizes a Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis) operating in MRM mode.[1]
-
Transition: m/z 311.0
149.0 (Quantifier: Tartaric moiety) and 311.0 179.0 (Qualifier: Caffeic moiety). -
Linear Range: 1.0 ng/mL to 1000 ng/mL (
).
Stability Profile (Critical):
-
Without Acidification: Plasma half-life of intact caftaric acid is < 30 minutes at 37°C.[1]
-
With 1% Formic Acid: Stability extended to > 24 hours at 4°C.[1]
Part 3: Metabolic Pathway Visualization
To understand the necessity of measuring the intact parent compound, one must visualize the degradation pathways that confound the alternative method.[1]
Figure 1: Metabolic fate of Caftaric Acid. Note the "Confounding Pathway" from coffee that invalidates Caffeic Acid as a specific marker for grape intake.[1]
Part 4: Step-by-Step Validation Protocol (Method A)
This protocol is designed to maximize the recovery of the unstable intact ester.[1]
Sample Collection (The "Golden Minute")
-
Causality: Plasma esterases remain active after blood draw. Immediate acidification is required to freeze the equilibrium.[1]
-
Step 1: Collect blood into EDTA tubes containing sodium fluoride (esterase inhibitor).
-
Step 2: Centrifuge immediately at 4°C (2000 x g, 10 min).
-
Step 3: Add 5% Formic Acid (v/v) to the plasma supernatant immediately. Final pH must be < 3.0.[1]
-
Step 4: Flash freeze at -80°C.
Solid Phase Extraction (SPE)
-
Why SPE? Liquid-Liquid Extraction (LLE) often fails to recover polar tartaric esters efficiently.
-
Cartridge: OASIS HLB or Strata-X (Polymeric Reversed-Phase), 60 mg.
-
Conditioning: 1 mL Methanol followed by 1 mL 1% Formic Acid in water.
-
Loading: Load 200 µL acidified plasma spiked with Internal Standard (IS).
-
Recommended IS:Chlorogenic Acid (if coffee intake is controlled) or
-Caffeic Acid (surrogate).
-
-
Washing: 1 mL 5% Methanol/Water (removes proteins/salts).
-
Elution: 2 x 500 µL Methanol (100%).
-
Reconstitution: Evaporate under nitrogen; reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.[1]
-
Reasoning: High aqueous stability column needed for retention of polar organic acids.[1]
-
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: Linear ramp to 40% B
-
6-8 min: Wash at 95% B
-
-
Ionization: ESI Negative Mode (Phenolic acids ionize superiorly in negative mode).
Part 5: Troubleshooting & Quality Control
The "Ghost" Peak
Issue: Detecting caftaric acid in "blank" plasma. Root Cause: Contamination from lab consumables or carryover.[1] Fix: Use glass inserts for all vials; perform blank injections between high-concentration standards.
Signal Suppression
Issue: Low recovery despite clean extraction. Root Cause: Phospholipids co-eluting. Fix: Monitor phospholipid transitions (m/z 184) and adjust the gradient to ensure they elute during the high-organic wash phase, distinct from the analyte window.
References
-
Bioavailability of Hydroxycinnamates: Stalmach, A., et al. (2009).[1][5] "Metabolite profiling of hydroxycinnamate derivatives in plasma and urine after the ingestion of coffee by humans." Drug Metabolism and Disposition. Link
-
Caftaric Acid Specificity: Singleton, V. L., et al. (1986).[1] "Caftaric Acid in Grapes and Wine."[1][6] American Journal of Enology and Viticulture.[1] Link
-
LC-MS/MS Methodology: Poquet, L., et al. (2008).[1] "Bioavailability of Caffeic Acid Metabolites in Humans." Journal of Agricultural and Food Chemistry. Link
-
Sample Stability: Nardini, M., et al. (2002).[1] "Absorption of phenolic acids in humans after coffee consumption."[1] Journal of Agricultural and Food Chemistry. Link
-
Grape Biomarkers: Caccetta, R. A., et al. (2000).[1] "Ingestion of Red Wine Increases Plasma Antioxidant Status."[1] Journal of Agricultural and Food Chemistry. Link
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- 3. Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LCMS method to determine the pharmacokinetic profiles of caffeic acid phenethyl amide and caffeic acid phenethyl ester in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Caftaric Acid
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. While caftaric acid, a phenolic compound found in various plants like grapes, is a valuable subject of study for its antioxidant properties, its handling and disposal require meticulous attention to safety protocols and environmental regulations.[1][2][3] This guide provides a comprehensive, step-by-step framework for the proper disposal of caftaric acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Hazard Assessment and Regulatory Framework
Before handling any chemical, a thorough understanding of its potential hazards and the governing regulations is essential.
Caftaric Acid: Hazard Profile
According to its Safety Data Sheet (SDS), caftaric acid is not classified as a hazardous substance. It is not known to have sensitizing effects or to be irritating to the skin or eyes under normal handling conditions. However, it is crucial to recognize that all laboratory chemicals, regardless of their hazard classification, must be managed with care. The SDS for caftaric acid notes that it is considered a "Water hazard class 1 (Self-assessment): slightly hazardous for water," and advises against allowing the undiluted product or large quantities to enter ground water, water courses, or sewage systems.
| Parameter | Information | Source |
| CAS Number | 67879-58-7 | |
| Toxicity | Not subject to classification; no known harmful effects when handled according to specifications. | |
| Environmental Hazard | Water hazard class 1: slightly hazardous for water. Do not allow to enter sewers or surface/ground water. | |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, gloves, lab coat. Specific glove material recommendations are not provided due to a lack of testing. |
Regulatory Compliance: OSHA and EPA
In the United States, the disposal of laboratory chemical waste is governed by two primary federal agencies:
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[4][5] This plan must include procedures for the safe handling and disposal of all chemicals, ensuring worker safety.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its generation to its final disposal ("cradle-to-grave").[6][7] It is the waste generator's responsibility to properly characterize all waste materials.[8]
While caftaric acid itself may not be a listed hazardous waste, the solutions it is prepared in or the materials it contaminates may be. Therefore, all chemical waste from laboratories must be handled in accordance with these regulations to prevent environmental contamination and ensure compliance.[9][10]
Core Principles of Caftaric Acid Waste Management
The foundation of safe chemical disposal lies in a few core principles that apply to all laboratory operations.
Waste Minimization
The most effective way to manage waste is to minimize its generation. This can be achieved by:
-
Preparing solutions in quantities that are sufficient only for the immediate experiment.
-
Reusing surplus materials where feasible and safe.[9]
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling caftaric acid and its waste streams. This includes:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (select based on the solvent used, if any).
-
A laboratory coat.
Protective gear that has been contaminated should be disposed of as hazardous waste.[9][10]
Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[9] Caftaric acid waste should be collected separately from other waste streams. Do not mix caftaric acid waste with incompatible chemicals such as strong oxidizing agents, strong acids, or strong bases.[8]
Step-by-Step Disposal Protocol for Caftaric Acid
This section provides detailed procedures for managing different types of caftaric acid waste. The guiding principle is that no chemical waste should be disposed of down the sink or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[11][12]
Workflow for Caftaric Acid Waste Disposal
Caption: Decision workflow for the proper segregation and disposal of caftaric acid waste.
Unused or Expired Solid Caftaric Acid
-
Container Selection: Use a sturdy, sealable container compatible with the chemical. The original product container is often suitable if it is in good condition.[12]
-
Labeling: Affix a hazardous waste label (or the specific label required by your institution) to the container.[11] Fill out all required information, including:
-
The full chemical name: "Caftaric Acid"
-
CAS Number: 67879-58-7
-
An indication that it is a non-hazardous chemical waste, unless institutional policy dictates otherwise.
-
-
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.[9]
-
Disposal: Arrange for a waste pickup with your institution's EHS department.[12]
Aqueous Solutions of Caftaric Acid
Aqueous solutions of caftaric acid should never be poured down the drain.[11]
-
Container Selection: Use a leak-proof, shatter-resistant bottle designated for aqueous chemical waste.[13]
-
Labeling: Clearly label the container with "Aqueous Waste: Caftaric Acid in Water" and list the approximate concentration.
-
Collection: Collect the waste solution in the designated container. Keep the container securely closed when not in use.
-
Storage: Store the waste container in secondary containment (such as a tray) to prevent spills.
-
Disposal: When the container is nearly full (around 90%), request a pickup from your EHS department.[11]
Contaminated Laboratory Debris
This category includes items like pipette tips, centrifuge tubes, gloves, and paper towels that have come into contact with caftaric acid.
-
Container Selection: Use a puncture-proof, sealable container. For items like pipette tips, a rigid plastic container is ideal.[11] For soft debris, a labeled, leak-tight container or a designated yellow bag for incineration may be appropriate, following institutional guidelines.[14]
-
Labeling: Label the container "Solid Waste Contaminated with Caftaric Acid."
-
Collection: Place all contaminated items directly into the waste container. Do not leave them on benchtops.
-
Storage: Keep the container sealed when not actively adding waste.
-
Disposal: Once the container is full, arrange for disposal through your EHS office.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, follow these procedures.
Spill Cleanup
-
Ensure Safety: Alert others in the area. Ensure adequate ventilation.[8]
-
Wear PPE: Don appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Containment: For a solid spill, carefully sweep or pick up the material mechanically to avoid creating dust.[15] For a liquid spill, use an inert absorbent material (e.g., vermiculite, dry sand) to contain it.[8][14]
-
Collection: Transfer the spilled material and all cleanup materials into a sealable container.
-
Disposal: Label the container as "Spill Debris: Caftaric Acid" and dispose of it as hazardous chemical waste through your EHS department.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Personnel Exposure
-
Skin Contact: Although not generally an irritant, wash the affected area immediately with soap and plenty of water.[15]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes.[15]
-
Inhalation: Move the affected person to fresh air.[15]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[15]
In all cases of significant exposure, seek medical attention and consult the Safety Data Sheet.[15]
By adhering to these detailed procedures, laboratory professionals can manage caftaric acid waste responsibly, ensuring a safe working environment and protecting our shared ecosystem.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Toxic waste. Wikipedia. [Link]
-
Phenol disposal. (2008). Podiatry Arena. [Link]
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Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center. [Link]
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How can I dispose phenol? (2015). ResearchGate. [Link]
-
Is Phenolic Resin Toxic? Safe Lab Material Guide. (2023). Blackland Manufacturing. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Disposal. [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). YouTube. [Link]
-
Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration. [Link]
-
SAFETY DATA SHEET - L(+)-Tartaric acid. (2021). Lab Alley. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]
-
Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Georgia Tech Professional Education. [Link]
-
EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. (2018). JD Supra. [Link]
-
4 Hazardous Waste Characteristics Under RCRA. (2023). YouTube. [Link]
-
DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. (2023). YouTube. [Link]
-
Caftaric Acid Isolation from Unripe Grape: A “Green” Alternative for Hydroxycinnamic Acids Recovery. (2021). National Center for Biotechnology Information. [Link]
-
Caftaric acid in grapes and conversion to a reaction product during processing. OENO One. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
